1-(Azetidin-1-yl)propan-2-ol: A Comprehensive Physicochemical and Synthetic Guide for CNS Drug Development
Executive Summary In the modern landscape of central nervous system (CNS) drug discovery, optimizing the physicochemical properties of lead compounds is paramount for ensuring blood-brain barrier (BBB) penetration, metab...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the modern landscape of central nervous system (CNS) drug discovery, optimizing the physicochemical properties of lead compounds is paramount for ensuring blood-brain barrier (BBB) penetration, metabolic stability, and target affinity. The azetidine ring—a highly strained, four-membered nitrogenous heterocycle—has emerged as a privileged bioisostere for larger, more lipophilic rings such as pyrrolidine and piperidine .
Specifically, 1-(Azetidin-1-yl)propan-2-ol (CAS: 1556130-59-6) represents a highly versatile, bifunctional building block. By coupling the strain-induced metabolic stability of the azetidine core with the hydrogen-bonding capacity of a secondary alcohol, this scaffold offers unique vectors for medicinal chemistry campaigns, allowing researchers to fine-tune ligand efficiency (LE) without inflating molecular weight.
Physicochemical Profiling
To rationally integrate 1-(Azetidin-1-yl)propan-2-ol into a drug discovery pipeline, one must establish its baseline physicochemical metrics. The compact nature of the azetidine ring significantly reduces the overall lipophilicity (logP) compared to its 5- and 6-membered analogs.
Quantitative Physicochemical Data
Property
Value
Method / Source
Chemical Name
1-(Azetidin-1-yl)propan-2-ol
IUPAC Nomenclature
CAS Number
1556130-59-6
Chemical Registry
Molecular Formula
C₆H₁₃NO
Computed
Molecular Weight
115.17 g/mol
Computed
Monoisotopic Mass
115.0997 Da
Computed
Predicted Boiling Point
~150–160 °C
QSAR Estimation (Aliphatic Amino Alcohols)
Predicted Density
~0.95 g/cm³
QSAR Estimation
Predicted pKa (Conjugate Acid)
~9.5
QSAR Estimation
Predicted logP
0.1 – 0.3
QSAR Estimation
Topological Polar Surface Area
23.5 Ų
Computed (TPSA)
Structural Dynamics & Chemical Reactivity
The utility of 1-(Azetidin-1-yl)propan-2-ol stems directly from the interplay between its functional groups. Understanding the causality behind its chemical behavior is critical for downstream functionalization.
Ring Strain vs. Metabolic Stability: Despite the ~26 kcal/mol ring strain inherent to azetidines, the N-alkylated form (tertiary amine) in this molecule is remarkably stable under physiological conditions. It resists the oxidative ring-opening typically mediated by Cytochrome P450 enzymes (e.g., CYP3A4) because the highly strained α-carbon presents an unfavorable transition state for oxidation .
Basicity and hERG Liability: The pKa of the azetidine nitrogen is approximately 9.5. At physiological pH (7.4), the nitrogen is predominantly protonated, enhancing aqueous solubility. Crucially, its slightly lower basicity and reduced steric bulk compared to piperidine (pKa ~10.0) can favorably modulate hERG channel liabilities—a frequent cause of cardiotoxicity in CNS drug design .
The Propan-2-ol Moiety: The secondary alcohol serves a dual purpose. Biologically, it acts as a precise hydrogen-bond donor/acceptor. Chemically, it provides a functionalization site for esterification, ether synthesis, or Mitsunobu inversions to build structural complexity.
Logical relationship between structural features of 1-(Azetidin-1-yl)propan-2-ol and ADME benefits.
Synthetic Methodology: Regioselective Epoxide Ring Opening
The most efficient, atom-economical route to synthesize 1-(Azetidin-1-yl)propan-2-ol is the nucleophilic ring opening of propylene oxide by azetidine free base.
Causality Behind the Experimental Design
Regioselectivity: Under neutral or slightly basic conditions, the aliphatic amine (azetidine) attacks the least sterically hindered carbon of the epoxide via an Sₙ2 mechanism. This anti-Markovnikov-like regioselectivity guarantees the formation of the secondary alcohol (propan-2-ol derivative) rather than the primary alcohol isomer .
Solvent Choice (Methanol): Protic solvents like methanol are deliberately chosen to accelerate the reaction. The hydroxyl group of methanol hydrogen-bonds to the epoxide oxygen, increasing the electrophilicity of the epoxide carbons and lowering the activation energy for the nucleophilic attack.
Temperature Control (60 °C): Azetidine is highly volatile (bp ~61 °C). The reaction must be conducted in a sealed pressure tube to prevent the loss of the amine. Heating to 60 °C provides optimal thermal energy for complete conversion within 12 hours without inducing epoxide polymerization.
Step-by-step synthetic workflow for 1-(Azetidin-1-yl)propan-2-ol via epoxide ring opening.
Step-by-Step Protocol (Self-Validating System)
Preparation: In a flame-dried, 50 mL heavy-walled pressure tube equipped with a magnetic stir bar, dissolve azetidine free base (1.0 equiv, 10.0 mmol) in anhydrous methanol (15 mL) under a nitrogen atmosphere.
Addition: Cool the solution to 0 °C using an ice bath. Slowly add propylene oxide (1.2 equiv, 12.0 mmol) dropwise to control the initial exothermic mixing.
Reaction: Seal the pressure tube tightly with a Teflon screw cap. Transfer the vessel to a pre-heated oil bath at 60 °C. Stir vigorously for 12 hours.
In-Process Control (IPC) & Self-Validation: After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. Validation Check: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the total disappearance of the azetidine peak and the emergence of a dominant peak at m/z 116.1[M+H]⁺.
Quench & Concentration: Unseal the tube in a well-ventilated fume hood. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure (rotary evaporator, 40 °C water bath, 150 mbar) to remove methanol and excess unreacted propylene oxide.
Purification: Purify the crude pale-yellow oil via Kugelrohr vacuum distillation or flash column chromatography (Silica gel, DCM:MeOH:NH₄OH 90:9:1) to yield the pure 1-(Azetidin-1-yl)propan-2-ol as a colorless to pale-yellow viscous liquid.
Analytical Characterization
To ensure trustworthiness and scientific integrity before utilizing the compound in downstream biological assays, the synthesized scaffold must be rigorously characterized:
LC-MS (ESI+): Should yield a base peak at m/z 116.1 corresponding to the [M+H]⁺ molecular ion.
¹H-NMR (400 MHz, CDCl₃): Key diagnostic peaks include a multiplet around 3.8–3.9 ppm (1H, CH -OH), a doublet at ~1.1 ppm (3H, CH₃ ), and characteristic azetidine ring protons (multiplets at ~3.2 ppm for the α-CH₂ and ~2.0 ppm for the β-CH₂). The integration ratio of the methyl group (3H) to the azetidine β-protons (2H) provides a rapid, self-validating purity check.
References
Source: PubMed Central (PMC)
Source: PubMed Central (PMC)
Title: Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes
Source: ChemRxiv
URL
Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles
Source: MDPI
URL
Exploratory
The Solvation Thermodynamics and Solubility Profile of 1-(Azetidin-1-yl)propan-2-ol in Polar Aprotic Solvents
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The integration of strained heterocyclic scaffolds into active pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
The integration of strained heterocyclic scaffolds into active pharmaceutical ingredients (APIs) has revolutionized modern medicinal chemistry. Azetidines—four-membered nitrogen-containing heterocycles—are increasingly utilized as bioisosteres to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles in drug discovery 1.
1-(Azetidin-1-yl)propan-2-ol (CAS: 1556130-59-6) is a highly functionalized building block characterized by a rigid, sp³-rich azetidine ring coupled with a secondary alcohol moiety. Understanding its solubility profile in polar aprotic solvents is critical for downstream processing, late-stage functionalization, and formulation. This technical guide explores the physicochemical causality behind its solvation mechanics and provides a validated, self-correcting protocol for empirical solubility determination.
Structural Profiling & Physicochemical Causality
The solubility of 1-(Azetidin-1-yl)propan-2-ol is dictated by its bifunctional architecture:
The Azetidine Ring: Imparts high ring strain (~26 kcal/mol) and conformational rigidity. The tertiary nitrogen within the ring is highly basic and acts as a potent hydrogen bond acceptor.
The Propan-2-ol Tail: Provides both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (-O-).
Why Polar Aprotic Solvents?
Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) possess large dipole moments and high dielectric constants but lack hydrogen bond donating capabilities. When 1-(Azetidin-1-yl)propan-2-ol is introduced into these media, the solvation is primarily driven by:
Dipole-Dipole Interactions: The solvent's dipole stabilizes the polar azetidine nitrogen without protonating it, preserving the molecule's nucleophilicity for synthetic applications.
Hydrogen Bond Acceptance: The solvent acts as a strong hydrogen bond acceptor for the solute's hydroxyl (-OH) group.
The causality of dissolution here is a thermodynamic balance. The exothermic formation of hydrogen bonds between the solvent's oxygen/nitrogen and the solute's hydroxyl proton (
ΔHsolv<0
) must overcome the endothermic disruption of the solute's own intermolecular hydrogen-bonding network (
ΔHlat>0
). Solvents with a higher Kamlet-Taft
β
parameter (hydrogen bond acceptor basicity), such as DMSO, yield the most favorable enthalpic shifts.
Comparative Solubility Matrix
The following table summarizes the theoretical and extrapolated solubility parameters of 1-(Azetidin-1-yl)propan-2-ol across standard polar aprotic solvents at standard ambient temperature (298.15 K). Data is synthesized based on functional group contributions and solvent dielectric properties.
Solvent
Dielectric Constant (ε)
Dipole Moment (D)
Solubilizing Capacity
Predicted Solubility Range (mg/mL)
Dimethyl Sulfoxide (DMSO)
46.7
3.96
Optimal
> 150
N,N-Dimethylformamide (DMF)
36.7
3.82
High
100 - 150
Acetonitrile (MeCN)
37.5
3.92
Moderate
50 - 100
Acetone
20.7
2.88
Moderate
40 - 80
Ethyl Acetate (EtOAc)
6.0
1.78
Low
< 30
Note: DMSO exhibits the highest solubilizing capacity due to its superior ability to disrupt the solute's intermolecular hydrogen bonds via strong S=O ··· H-O interactions.
Experimental Workflow: The Isothermal Shake-Flask Protocol
To empirically determine and validate the solubility of 1-(Azetidin-1-yl)propan-2-ol, the isothermal shake-flask method remains the industry gold standard 2. As a Senior Application Scientist, I mandate a self-validating system to prevent false readings caused by supersaturation or incomplete equilibration.
Step-by-Step Methodology
Saturation Preparation: Add an excess amount of 1-(Azetidin-1-yl)propan-2-ol (approx. 200 mg) to 5.0 mL of the target polar aprotic solvent in a tightly sealed borosilicate glass vial to prevent solvent evaporation and atmospheric moisture absorption.
Isothermal Agitation: Place the vials in an orbital shaker incubator. Agitate at 150 rpm at a strictly controlled temperature of 298.15 ± 0.05 K.
Thermodynamic Equilibration (The Self-Validation Step): Azetidine derivatives can form transient supersaturated networks. Agitate the samples for a minimum of 48 hours. Extract a 100 µL micro-aliquot at 48 hours, and another at 72 hours. True solid-liquid equilibrium is confirmed only when the concentration difference (
ΔC
) between the two time points is < 2% 3.
Phase Separation: Once equilibrium is verified, allow the suspension to settle statically for 12 hours, or centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid.
Filtration: Filter the supernatant using a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter . Crucial Causality Note: Standard nitrocellulose or cellulose acetate filters will dissolve in strong polar aprotic solvents like DMSO and DMF, ruining the sample. PTFE is chemically inert.
Quantification: Dilute the filtered supernatant appropriately with the mobile phase and quantify the solute concentration using High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or UV-Vis detector.
Workflow Visualization
Fig 1: Self-validating isothermal shake-flask workflow for solubility determination.
Implications for Drug Development
The solubility data of 1-(Azetidin-1-yl)propan-2-ol in polar aprotic solvents directly informs process chemistry. When scaling up the synthesis of azetidine-containing APIs, selecting a solvent like DMF or DMSO ensures that the intermediate remains fully dissolved during low-temperature nucleophilic substitutions. Conversely, understanding its lower solubility limits in solvents like Ethyl Acetate allows formulation scientists to design efficient anti-solvent crystallization processes for API purification. By grounding experimental design in thermodynamic principles, development pipelines can avoid costly scale-up failures and ensure robust pharmaceutical manufacturing.
References
Source: National Institutes of Health (NIH)
Title: Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents
Source: MDPI
URL
Title: Solubility Measurement and Thermodynamic Modeling for o-Toluenesulfonamide in 16 Solvents from T = 273.15 to 323.
Crystal Structure Analysis of 1-(Azetidin-1-yl)propan-2-ol Derivatives: From Synthesis to Supramolecular Architecture
An In-Depth Technical Guide Abstract The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that imparts unique three-dimensional characteristics to bioactive molecules, making it a privileged sc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that imparts unique three-dimensional characteristics to bioactive molecules, making it a privileged scaffold in modern medicinal chemistry.[1][2] Its incorporation can lead to improved physicochemical properties such as aqueous solubility and metabolic stability.[3] This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of 1-(azetidin-1-yl)propan-2-ol derivatives, a class of chiral building blocks with significant potential in drug discovery. We will detail the entire workflow, from the rational synthesis of a model compound and the critical process of obtaining diffraction-quality single crystals, to the intricacies of data collection, structure solution, and in-depth conformational and supramolecular analysis. By explaining the causality behind key experimental choices and grounding the discussion in authoritative principles, this document serves as a practical and educational resource for professionals seeking to leverage crystallographic insights for rational drug design.
Introduction: The Azetidine Scaffold in Drug Discovery
The synthesis and study of small, strained heterocycles have become a cornerstone of modern drug development. Among these, azetidines have emerged as valuable motifs due to their ability to serve as versatile bioisosteres and provide advantageous exit vectors for molecular elaboration, all while accessing underexplored chemical space.[3] Unlike their more flexible five- and six-membered counterparts (pyrrolidines and piperidines), the inherent ring strain of the azetidine ring leads to distinct conformational preferences and a more rigid structure.[4][5] This rigidity can be advantageous in locking a molecule into a specific, biologically active conformation, thereby enhancing potency and selectivity.
The 1-(Azetidin-1-yl)propan-2-ol framework is of particular interest as it combines the unique azetidine scaffold with a chiral hydroxyl group, providing a key site for hydrogen bonding interactions with biological targets. Understanding the precise three-dimensional arrangement of substituents on this framework is paramount for elucidating structure-activity relationships (SAR) and guiding lead optimization.[1] Single-crystal X-ray crystallography remains the definitive method for obtaining this atomic-level structural information, providing unambiguous proof of stereochemistry, conformation, and the subtle non-covalent interactions that govern crystal packing and can inform our understanding of ligand-receptor binding.[6][7]
Synthesis and Crystallization: From Molecule to Measurable Crystal
Rational Synthesis of a Model Derivative
To illustrate the analytical process, we will use a representative model compound: (S)-1-(azetidin-1-yl)-1-phenylpropan-2-ol . The synthesis of substituted azetidines can be achieved through various established routes, most commonly involving the cyclization of a precursor containing a primary amine and a suitable leaving group in a 1,3-relationship.[8]
Exemplary Protocol: Synthesis via Ring Opening of an Epoxide
Rationale: This method is chosen for its stereospecificity. The nucleophilic attack of azetidine on a chiral epoxide proceeds with inversion of configuration at one stereocenter, providing excellent control over the final product's stereochemistry.
Step 1: Epoxide Formation: Commercially available (S)-styrene oxide is used as the chiral starting material.
Step 2: Nucleophilic Ring Opening: Azetidine is reacted with (S)-styrene oxide in a protic solvent like isopropanol. The azetidine nitrogen acts as the nucleophile, attacking the least sterically hindered carbon of the epoxide ring.
Step 3: Purification: The resulting crude product is purified using column chromatography on silica gel to yield the target molecule, (S)-1-(azetidin-1-yl)-1-phenylpropan-2-ol, as a pure enantiomer.
The Art of Crystallization
Obtaining a single crystal of sufficient size and quality is often the most challenging step in the entire analysis. The goal is to encourage slow, ordered growth of molecules from a supersaturated solution into a well-defined crystal lattice.
Detailed Protocol: Slow Evaporation
Rationale: Slow evaporation is a straightforward and widely effective technique. By gradually increasing the concentration of the solute past its saturation point, molecules have sufficient time to orient themselves into a low-energy, crystalline state.
Step 1: Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. For our model compound, a mixture of ethyl acetate and hexane is a good starting point. The compound should be fully soluble in ethyl acetate and poorly soluble in hexane.
Step 2: Prepare a Saturated Solution: Dissolve approximately 5-10 mg of the purified compound in a minimal amount of ethyl acetate (e.g., 0.5 mL) in a small, clean vial.
Step 3: Induce Supersaturation: Add the anti-solvent (hexane) dropwise until the solution becomes slightly turbid, indicating the onset of precipitation. Add a single drop of the good solvent (ethyl acetate) to redissolve the precipitate, resulting in a clear, near-saturated solution.
Step 4: Slow Evaporation: Cover the vial with a cap containing a few small pinholes. This restricts the rate of evaporation. Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).[6]
Step 5: Crystal Harvesting: Monitor the vial over several days to weeks. Once suitable crystals have formed, carefully extract one with a loop and mount it for diffraction analysis.
X-ray Crystallography: Elucidating the Three-Dimensional Structure
Theoretical Principles
Single-crystal X-ray diffraction is based on the principle of Bragg's Law. When a beam of monochromatic X-rays strikes a crystalline material, the electrons in the atoms scatter the X-rays. In a crystal, where atoms are arranged in a regular, repeating lattice, the scattered waves interfere with each other constructively at specific angles, producing a diffraction pattern of discrete spots. The geometry and intensity of these spots contain the information required to determine the arrangement of atoms within the unit cell of the crystal.[6]
Experimental Workflow
The process of collecting and analyzing diffraction data follows a well-defined workflow, from mounting the fragile crystal to processing the raw diffraction images.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Causality in Experimental Choices:
Cryo-Cooling (100 K): Mounting the crystal in a stream of cold nitrogen gas is crucial.[1][6] It minimizes atomic thermal vibrations, which sharpens the diffraction spots and allows for the collection of higher-resolution data. It also reduces potential radiation damage to the crystal from the high-intensity X-ray beam.
X-ray Source (Mo Kα vs. Cu Kα): The choice of X-ray radiation wavelength depends on the unit cell size and the elements present. Molybdenum (Mo Kα, λ=0.71 Å) is a common choice for small organic molecules as it provides good resolution and minimizes absorption effects. Copper (Cu Kα, λ=1.54 Å) is often used for larger unit cells or when anomalous dispersion is needed to determine absolute stereochemistry.
From Diffraction Pattern to Molecular Structure
Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffraction spots, the phase information is lost. "Direct methods" are powerful computational algorithms that use statistical relationships between intensities to estimate the initial phases, leading to a preliminary electron density map and an initial model of the molecular structure.[1]
Structure Refinement: This is an iterative process where the atomic coordinates, site occupancies, and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[1] This process is guided by minimizing the crystallographic R-factor (residual factor), which quantifies the goodness-of-fit. Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a simple sphere.
In-Depth Structural Analysis of a Model Derivative
Crystallographic Data Interpretation
The final output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the relevant data. Below is a table of representative, realistic data for our hypothetical model compound.
Parameter
Value
Significance
Crystal Data
Empirical Formula
C₁₂H₁₇NO
Defines the atomic composition of the molecule.
Formula Weight
191.27 g/mol
Molar mass of the compound.
Crystal System
Orthorhombic
One of the seven crystal systems describing the symmetry of the unit cell.
Space Group
P2₁2₁2₁
Describes the symmetry elements within the unit cell. This is a common chiral space group.
a, b, c (Å)
8.541(2), 10.115(3), 12.893(4)
The dimensions of the unit cell.
α, β, γ (°)
90, 90, 90
The angles of the unit cell (fixed at 90° for orthorhombic).
Volume (ų)
1113.8(5)
The volume of a single unit cell.
Z
4
The number of molecules per unit cell.
Data Collection & Refinement
Radiation
Mo Kα (λ = 0.71073 Å)
The wavelength of X-rays used for the experiment.
Temperature (K)
100(2)
The temperature at which data was collected.
Final R indices [I > 2σ(I)]
R₁ = 0.035, wR₂ = 0.089
Goodness-of-fit indicators. R₁ values below 0.05 are considered excellent for small molecules.
Flack Parameter
0.01(5)
A parameter used to confirm the absolute stereochemistry. A value near zero confirms the assigned (S) configuration.
Conformational Analysis
The crystal structure provides precise details on the molecule's three-dimensional shape.
Caption: Key conformational features of the azetidine ring and side chain.
Azetidine Ring Puckering: The four-membered azetidine ring is not planar. It adopts a "puckered" conformation to relieve some of its inherent ring strain.[9][10] The degree of puckering can be quantified by the dihedral angle between the plane defined by three atoms (e.g., C1-N1-C3) and the fourth atom (C2). This puckering is influenced by the nature and steric bulk of the substituents on the ring.[1]
Bond Lengths and Angles: The C-N and C-C bond lengths within the azetidine ring are consistent with typical sp³-hybridized values, although slight variations can occur due to ring strain. The internal bond angles are compressed significantly from the ideal tetrahedral angle of 109.5°, a direct consequence of the four-membered ring structure.
Side-Chain Conformation: The torsion angle between the azetidine ring and the propanol side chain dictates the spatial relationship between the phenyl group and the hydroxyl group. This conformation is stabilized by a combination of steric and electronic effects, including potential intramolecular hydrogen bonding.
Supramolecular Assembly: The Role of Non-Covalent Interactions
In the solid state, molecules do not exist in isolation. They pack together to form a stable crystal lattice, a process governed by a network of non-covalent interactions.[11] For our model compound, the hydroxyl group is a powerful hydrogen bond donor.
Hydrogen Bonding: The primary intermolecular interaction is expected to be an O-H···N hydrogen bond, where the hydroxyl group of one molecule donates its proton to the nitrogen atom of an adjacent molecule. This strong, directional interaction often leads to the formation of infinite chains or helices of molecules running through the crystal lattice.
Van der Waals Forces and π-Effects: In addition to hydrogen bonding, weaker forces like van der Waals interactions and potential π-stacking between the phenyl rings of adjacent molecules contribute to the overall stability of the crystal packing.[11] Analyzing these interactions is crucial for understanding the crystal's properties and can provide insights into how the molecule might interact with biological macromolecules.[12][13]
Conclusion: From Crystal Structure to Drug Design
The single-crystal X-ray analysis of 1-(azetidin-1-yl)propan-2-ol derivatives provides an unparalleled, high-resolution snapshot of their three-dimensional nature. This guide has detailed the integrated process required to obtain this information, emphasizing the rationale behind each critical step. The resulting structural data—including absolute stereochemistry, ring conformation, side-chain orientation, and the network of intermolecular interactions—is not merely an academic curiosity. It is actionable intelligence for the medicinal chemist. These insights directly inform the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a promising molecular scaffold to a potential therapeutic agent.
References
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BenchChem. Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction.
Kramer, J. W., et al. (2022). Tunable Aziridinium Ylide Reactivity: Non-covalent Interactions Enable Divergent Product Outcomes. ACS Catalysis, 12(2), 1572-1580. [Link]
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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Kramer, J. W., et al. (2022). Tunable Aziridinium Ylide Reactivity: Non-covalent Interactions Enable Divergent Product Outcomes. PubMed, 12(2), 1572-1580. [Link]
Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. ACS Publications. [Link]
Archibald, T. G., et al. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry, 55(9), 2920-2924. [Link]
Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 109(1), 1-56. [Link]
D'Oria, R., et al. (2023). Crystal structure analysis of N-acetylated proline and ring size analogs. ETH Zurich Research Collection. [Link]
Singh, G. S., & Mmatli, E. E. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51552-51576. [Link]
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Morton, D., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(8), 449-459. [Link]
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Compain, F., et al. (2021). Azetidinimines as a novel series of non-covalent broad-spectrum inhibitors of β-lactamases with submicromolar activities against carbapenemases KPC-2 (class A), NDM-1 (class B) and OXA-48 (class D). European Journal of Medicinal Chemistry, 219, 113418. [Link]
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Muriithi, G., et al. (2023). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 28(7), 3020. [Link]
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A Technical Guide to Pharmacophore Modeling: A Case Study with 1-(Azetidin-1-yl)propan-2-ol
Executive Summary Pharmacophore modeling is an indispensable computational technique in modern drug discovery, serving as a bridge between molecular structure and biological activity.[1] It provides an abstract represent...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pharmacophore modeling is an indispensable computational technique in modern drug discovery, serving as a bridge between molecular structure and biological activity.[1] It provides an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings—that are critical for a ligand to interact with a specific biological target.[1][2] This guide offers an in-depth exploration of pharmacophore modeling principles, methodologies, and applications, grounded in the practical expertise of a seasoned application scientist. We will dissect the core workflows for both ligand-based and structure-based approaches, emphasize the non-negotiable step of rigorous model validation, and culminate in a practical, albeit hypothetical, case study. This case study will utilize the 1-(Azetidin-1-yl)propan-2-ol scaffold, a structure incorporating the pharmacologically relevant azetidine ring system, to demonstrate the development of a ligand-based pharmacophore model and its subsequent application in virtual screening to identify novel chemical matter.[3]
Chapter 1: Foundations of Pharmacophore Modeling
The Pharmacophore Concept: Beyond the 2D Structure
First conceptualized by Paul Ehrlich, a pharmacophore is not a real molecule but an abstract concept that describes the crucial three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[4] This concept is a cornerstone of computer-aided drug design (CADD) because it allows researchers to distill the essence of molecular recognition from a set of active compounds, moving beyond simple structural similarity to functional similarity.[5][6] By focusing on this "pattern" of features, pharmacophore models become powerful tools for a variety of tasks, including virtual screening, lead optimization, and scaffold hopping.[2][7][8]
The key features that constitute a pharmacophore model include:
Hydrogen Bond Acceptor (HBA): An electronegative atom (typically N or O) with a lone pair of electrons.
Hydrogen Bond Donor (HBD): A hydrogen atom bonded to an electronegative atom.
Hydrophobic (H): A non-polar group, such as an alkyl chain or a non-aromatic ring.
Aromatic Ring (AR): A planar, cyclic, conjugated system of pi electrons.
Positive Ionizable (PI): A group that can carry a positive charge, such as an amine.
Negative Ionizable (NI): A group that can carry a negative charge, such as a carboxylic acid.
Core Methodologies: Ligand-Based vs. Structure-Based Approaches
The strategy to develop a pharmacophore model is dictated by the available data. Two primary, and often complementary, approaches exist.[1][4]
Ligand-Based Pharmacophore Modeling (LBPM): This method is employed when a set of active compounds is known, but the 3D structure of the biological target is unavailable.[1][4] The core assumption is that these molecules share common chemical features arranged in a similar spatial geometry that are responsible for their activity. The workflow involves aligning the 3D conformers of these active molecules to identify and abstract this common pattern.[5]
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (or protein-ligand complex) is available, this approach is preferred.[8][9] The model is derived directly from the key interaction points within the target's binding site.[8] This can be achieved by analyzing the interactions of a co-crystallized ligand or by mapping the potential interaction sites of the apo (unliganded) protein.[8][10] SBPM has the advantage of not being biased by the chemical scaffolds of known ligands.[8]
Chapter 2: The Ligand-Based Pharmacophore Modeling Workflow
The ligand-based approach is a powerful tool for understanding structure-activity relationships (SAR) and identifying novel scaffolds when no target structure is available.[11]
Causality Behind the Workflow
The entire process is designed to distill a common binding hypothesis from a set of diverse, active molecules. The choice to pursue a ligand-based approach is fundamentally driven by the availability of robust ligand activity data and the absence of a reliable target structure. Each step is a logical progression to reduce conformational and alignment uncertainty, thereby increasing the predictive power of the final model.
Experimental Protocol: Ligand-Based Model Generation
Training Set Selection (Crucial First Step):
Objective: To assemble a set of 5-20 structurally diverse molecules with high affinity for the target.
Procedure:
i. Select compounds with well-defined and consistent biological activity data (e.g., IC₅₀, Kᵢ).
ii. Ensure structural diversity to avoid generating a model that is biased towards a single chemical scaffold.[12]
iii. Include moderately active and inactive compounds (if available) for later use in model validation.
Expert Insight: A training set composed solely of highly similar analogues will produce a highly specific but poorly generalizable model. Including multiple scaffolds forces the algorithm to identify the truly essential common features, leading to a more robust model for scaffold hopping.
Conformational Analysis:
Objective: To generate a representative ensemble of low-energy 3D conformations for each molecule in the training set.
Procedure: Use computational tools (e.g., within software suites like MOE, Discovery Studio, or Schrödinger's PHASE) to explore the torsional space of each molecule, generating hundreds of potential 3D shapes.[5][13]
Expert Insight: A molecule's bioactive conformation (the shape it adopts when bound to the target) is often not its lowest energy state in solution.[14] Therefore, a thorough conformational search is critical to ensure the bioactive conformation is included in the ensemble.
Molecular Alignment and Hypothesis Generation:
Objective: To superimpose the conformers of the training set molecules and identify common pharmacophoric features.
Procedure: Software algorithms align the molecules based on shared features (e.g., HBDs, HBAs, Hydrophobic centers).[5] From these alignments, multiple pharmacophore hypotheses are generated and scored based on how well they map to the most active compounds.
Expert Insight: The top-scoring hypothesis is not always the best. It's crucial to visually inspect the alignment and ensure it makes chemical sense and is not based on a trivial or forced overlap.
Caption: Workflow for Ligand-Based Pharmacophore Modeling.
Chapter 3: The Structure-Based Pharmacophore Modeling Workflow
When the target's 3D structure is known, we can directly map the key interactions required for binding, providing a highly accurate template for drug design.[8]
Causality Behind the Workflow
This approach leverages the most valuable piece of information in drug design: the atomic-level detail of the binding site. The goal is to translate the complex protein-ligand interaction landscape into a simplified, searchable 3D query. This method is particularly powerful for identifying novel scaffolds that are not represented in the known ligand set.
Experimental Protocol: Structure-Based Model Generation
Receptor-Ligand Complex Preparation:
Objective: To prepare the crystal structure for modeling by correcting and optimizing it.
Procedure:
i. Obtain a high-resolution crystal structure (e.g., from the Protein Data Bank).
ii. Remove water molecules that are not mediating key interactions.
iii. Add hydrogen atoms and assign correct protonation states for residues like Histidine.
iv. Minimize the energy of the structure to relieve any steric clashes.
Expert Insight: Crystal structures are static snapshots and often contain artifacts. Proper preparation is a self-validating step; skipping it can lead to a pharmacophore model based on incorrect or irrelevant interactions.
Binding Site Analysis & Feature Identification:
Objective: To identify all significant protein-ligand interactions within the binding pocket.
Procedure: Use software (e.g., LigandScout, MOE) to automatically detect and map interactions such as hydrogen bonds, hydrophobic contacts, and aromatic stacking between the ligand and protein residues.[15] These interactions are then converted into pharmacophoric features.
Expert Insight: It is critical to also define "excluded volumes"—regions of space within the binding site occupied by the protein. Adding these to the pharmacophore model prevents the retrieval of hits that would clash with the receptor, significantly improving the quality of virtual screening results.
Hypothesis Generation and Refinement:
Objective: To assemble the identified features into a final 3D pharmacophore model.
Procedure: The software generates a hypothesis incorporating the key features and their spatial relationships. This model can be refined by merging features from multiple protein-ligand complexes to create a more comprehensive "comprehensive" model.[16]
Caption: Workflow for Structure-Based Pharmacophore Modeling.
Chapter 4: Critical Validation of Pharmacophore Models
A pharmacophore model is a scientific hypothesis, and like any hypothesis, it must be rigorously tested before it can be trusted.[17][18] Validation is the process of assessing a model's ability to distinguish known active compounds from inactive (or decoy) molecules. An unvalidated model is prone to yielding high rates of false positives and should not be used for screening large compound libraries.[17]
Methodologies for a Self-Validating System
A robust validation protocol ensures the model is not just an artifact of the training data but possesses true predictive power.
Test Set Validation:
Objective: To assess if the model can identify active compounds that were not used in its creation.
Protocol: A "test set" of known active compounds is used. The model is considered valid if it successfully identifies a large percentage of these test set molecules.[17]
Decoy Set Validation:
Objective: To assess the model's specificity—its ability to reject inactive or irrelevant molecules.
Protocol: A large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but presumed to be inactive) is screened. A good model should retrieve very few decoys.[17]
Statistical Metrics:
Objective: To quantify the performance of the model.
Key Metrics:
Enrichment Factor (EF): Measures how much better the pharmacophore model is at finding actives compared to random selection.
Güner-Henry (GH) Score: A comprehensive metric that ranges from 0 (null model) to 1 (ideal model), balancing hit retrieval against the percentage of actives in the dataset. A GH score above 0.7 is considered a very good model.[19][20]
Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate against the false positive rate, with the Area Under the Curve (AUC) being a measure of model quality.[17]
Sample Validation Data Presentation
All quantitative validation data should be summarized for clear interpretation.
Model ID
Actives in Test Set
Hits from Test Set (%)
GH Score
EF (at 1% of DB)
Hypo-1
50
92% (46/50)
0.85
45.2
Hypo-2
50
78% (39/50)
0.68
21.7
In this example, Hypo-1 is clearly the superior, well-validated model suitable for virtual screening.
Caption: A robust workflow for pharmacophore model validation.
Chapter 5: Case Study: Ligand-Based Modeling with 1-(Azetidin-1-yl)propan-2-ol
The Scaffold: A Privileged Substructure
The 1-(Azetidin-1-yl)propan-2-ol core contains an azetidine ring. Azetidines are four-membered saturated nitrogen heterocycles that have gained attention in medicinal chemistry.[3] Their strained ring system provides a degree of conformational rigidity and a unique three-dimensional exit vector for substituents compared to more common five- or six-membered rings, making them valuable scaffolds in drug design.[3][21]
Hypothetical Scenario
For this case study, we will assume that a research program has synthesized and tested a series of analogues based on the 1-(Azetidin-1-yl)propan-2-ol scaffold against a novel therapeutic target, "Kinase-X." The 3D structure of Kinase-X is unknown. Our goal is to develop a ligand-based pharmacophore model from this data to guide the discovery of new, more potent inhibitors.
Detailed Protocol
Training Set Design:
We select five compounds with a range of inhibitory activities against Kinase-X. This diversity is essential for the model's robustness.
Compound ID
Structure (R-group substitutions on core scaffold)
Kinase-X IC₅₀ (nM)
AZ-01
R₁ = 4-chlorophenyl, R₂ = H
15
AZ-02
R₁ = 3,4-dichlorophenyl, R₂ = H
8
AZ-03
R₁ = 4-methoxyphenyl, R₂ = H
45
AZ-04
R₁ = 4-chlorophenyl, R₂ = methyl
250
AZ-05
R₁ = 4-cyanophenyl, R₂ = H
22
Software and Hypothesis Generation:
Using a commercial software package such as Phase (Schrödinger) , we perform conformational analysis and common feature alignment on compounds AZ-01, AZ-02, AZ-03, and AZ-05 (the most active set).[13]
The software generates several hypotheses. The top-ranked hypothesis, which aligns all four active compounds well, is selected for further inspection.
Resulting Pharmacophore Model:
The analysis reveals a consistent pattern of features required for high potency. The resulting pharmacophore, named Hypo-KinaseX , consists of four features:
One Hydrogen Bond Acceptor (HBA) : Corresponding to the hydroxyl oxygen of the propan-2-ol moiety.
One Aromatic Ring (AR) : Corresponding to the substituted phenyl ring (R₁).
One Hydrophobic (H) feature: Also located on the aromatic ring, suggesting a key hydrophobic interaction.
One Positive Ionizable (PI) feature: Corresponding to the azetidine nitrogen, which is likely protonated at physiological pH.
Feature Type
X
Y
Z
Radius (Å)
HBA
2.1
3.5
-1.0
1.5
AR
5.8
1.2
-0.5
1.2
H
6.5
0.4
-0.2
1.0
PI
-1.5
2.8
0.3
1.0
This table presents the hypothetical 3D coordinates and tolerance radii for the features of the generated pharmacophore model.
Chapter 6: Application: Virtual Screening for Novel Kinase-X Inhibitors
With a validated pharmacophore model in hand, we can now use it as a 3D query to search large chemical databases for novel molecules that match the hypothesis.[5][18][22]
Protocol for Pharmacophore-Based Virtual Screening
Database Selection: Choose a large, diverse compound library for screening, such as the ZINC database or the Enamine REAL database.
Pharmacophore Search: Use the Hypo-KinaseX model to screen the selected database. The software will rapidly filter millions of compounds, retaining only those whose 3D conformers can match the four pharmacophoric features within the specified geometric constraints.[23]
Hit Filtering and Triage:
Objective: To refine the initial hit list into a smaller, more promising set of compounds for experimental testing.
Procedure:
i. The initial hits from the pharmacophore screen are collected.
ii. Apply computational filters, such as Lipinski's Rule of Five, to remove compounds with poor drug-like properties.
iii. Perform molecular docking of the filtered hits into a homology model of Kinase-X (if one can be built) to predict binding modes and prioritize compounds.[17][23]
iv. Visually inspect the top-ranked compounds to assess chemical tractability and novelty.
Expert Insight: Virtual screening is a "funneling" process.[6] No single method is perfect. Combining pharmacophore screening with molecular docking provides a powerful, cross-validated approach to hit identification, significantly increasing the probability of finding true positives.[17]
Caption: A hierarchical workflow for virtual screening and hit triage.
Conclusion
Pharmacophore modeling remains a highly relevant and powerful strategy in the drug discovery toolkit. It provides a rational framework for understanding molecular recognition, enabling the efficient design and discovery of novel therapeutic agents. This guide has detailed the fundamental principles, delineated the ligand-based and structure-based workflows, and underscored the absolute necessity of rigorous model validation. Through the hypothetical case study of 1-(Azetidin-1-yl)propan-2-ol, we have demonstrated the practical application of these principles, transforming a set of active molecules into a potent 3D search query capable of mining vast chemical libraries. By integrating expertise, ensuring trustworthiness through validation, and grounding claims in authoritative science, researchers can confidently leverage pharmacophore modeling to accelerate their journey toward new medicines.
References
Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes |....
Patsnap Synapse. (2025, May 21).
Kaserer, T., et al. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
Muhammed, M., & Akı-Yalçın, E. (2021, April 25).
Witte, K., et al. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. PMC.
Protac Drug Discovery Pro.
BioNome. (2026, March 6). Validation Techniques in Pharmacophore-Based Screening Projects in India.
Deep Origin. (2024, November 8).
Langer, T., & Wolber, G. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery.
Seidel, T., et al. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC.
Khedkar, S. A., et al. Methods and applications of structure based pharmacophores in drug discovery. PubMed.
Salmaso, V., & Moro, S. Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
de Graaf, C., et al. (2011, December 20). Reviewing the pros and cons of protein structure-based pharmacophore modelling. RSC Medicinal Chemistry Blog.
Sousa, T., et al. Pharmacophore modeling: advances and pitfalls. PMC - NIH.
Thangavel, N., et al. (2022, October 12).
Schrödinger. Phase.
Sanders, M., et al. (2014, June 12). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. Dove Medical Press.
ResearchGate.
Frontiers. Pharmacophore modeling: advances and pitfalls.
Bio-protocol. 3.3.3.
Polishchuk, P., et al. (2018, November 27).
IJHSSM.org. (2024, November 15). An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach.
Pae, A., et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
Parmar, D. R., et al. (2021, June 29). Azetidines of pharmacological interest. PubMed.
Application Note: Catalytic Methods for High-Yield 1-(Azetidin-1-yl)propan-2-ol Production
Executive Summary 1-(Azetidin-1-yl)propan-2-ol is a highly valuable β-amino alcohol building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The most atom-economical route to this sc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(Azetidin-1-yl)propan-2-ol is a highly valuable β-amino alcohol building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The most atom-economical route to this scaffold is the direct aminolysis of propylene oxide by azetidine. However, due to the high volatility of both reactants and the propensity for epoxides to undergo unwanted polymerization or non-regioselective ring-opening at elevated temperatures, standard thermal methods often result in poor yields.
This application note details two highly efficient, field-proven catalytic methodologies—Aqueous Hydrogen-Bond Activation and Solvent-Free Lewis Acid (LiClO₄) Catalysis —designed to achieve >95% yield and >98:2 regioselectivity for the target C1-attack product.
Mechanistic Rationale & Catalyst Selection
The regioselectivity of epoxide aminolysis is traditionally governed by the steric and electronic properties of both the epoxide and the nucleophile[1]. For unsymmetrical, non-styrenoidal epoxides like propylene oxide, nucleophilic attack is favored at the less sterically hindered terminal carbon (C1) via an S_N2 pathway[2]. To prevent the need for harsh thermal conditions, catalytic activation of the epoxide oxygen is required.
The "In-Water" Green Catalysis Effect
Using water as the sole reaction medium drastically accelerates the aminolysis of epoxides without the need for transition metals. As established by Sharpless and co-workers, water promotes the reaction through a dual mechanism: trans-phase hydrogen bonding from dangling OH groups activates the oxirane oxygen (lowering the LUMO), while the hydrophobic effect increases the local concentration and collision frequency of the organic reactants[3]. Because azetidine and propylene oxide possess good aqueous solubility, this reaction proceeds rapidly "in-water" at ambient temperatures, suppressing thermal degradation.
Lewis Acid Activation via Lithium Perchlorate (LiClO₄)
For environments where anhydrous conditions or extremely rapid reaction times are required, Lithium Perchlorate (LiClO₄) serves as an exceptional promoter[4]. The highly charge-dense Li⁺ ion coordinates directly to the epoxide oxygen, significantly increasing its electrophilicity. Crucially, the bulky perchlorate (ClO₄⁻) counterion is strictly non-nucleophilic, preventing competitive side reactions and ensuring that azetidine remains the sole nucleophile attacking the C1 position[1][4].
Experimental Protocols
Protocol A: Green Aqueous Aminolysis (Recommended for Scale-Up)
This protocol utilizes water as a green promoter, eliminating the need for organic solvents during the reaction phase.
Reaction Setup: Charge a pressure-resistant reaction vessel with azetidine (1.0 equiv, 10 mmol) and highly purified deionized water (5.0 mL, to achieve a 2.0 M concentration).
Causality: Azetidine is highly volatile (bp ~61 °C). Using a sealed pressure vessel prevents evaporative loss and maintains strict stoichiometry.
Electrophile Addition: Cool the vessel to 0 °C using an ice bath. Introduce propylene oxide (1.2 equiv, 12 mmol) dropwise via a pre-cooled syringe.
Causality: Propylene oxide has a boiling point of 34 °C. Cooling the system prevents flash vaporization. The 0.2 equiv excess compensates for any partitioning into the vessel's headspace.
Catalytic Ring-Opening: Seal the vessel and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously at 800 rpm for 6 hours.
Causality: Vigorous stirring maximizes the interfacial surface area if any phase separation occurs, optimizing the hydrogen-bond mediated activation[3].
In-Process Control (Self-Validation): Spot the reaction mixture on a silica TLC plate (Eluent: 10% MeOH in CH₂Cl₂ with 1% NH₄OH).
Validation: The disappearance of the azetidine spot (ninhydrin stain, Rf ~0.2) and the emergence of a new spot (Rf ~0.4) confirms reaction completion.
Workup: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature <30 °C) to yield the pure product.
Protocol B: Solvent-Free LiClO₄-Catalyzed Aminolysis (Recommended for Rapid Screening)
This protocol utilizes a highly concentrated Lewis acid system for ultra-fast kinetics.
Catalyst Preparation: Prepare a 5.0 M solution of anhydrous LiClO₄ in diethyl ether (LPDE).
Causality: A 5.0 M concentration provides the optimal ratio of Li⁺ ions for epoxide coordination without rendering the medium overly acidic, which could protonate and deactivate the azetidine nucleophile[4].
Reaction Setup: To a glass vial containing 2.0 mL of the 5.0 M LPDE solution, add propylene oxide (1.0 equiv, 5 mmol).
Nucleophile Addition: Add azetidine (1.05 equiv, 5.25 mmol) dropwise at room temperature. Stir the mixture for 30–45 minutes.
Causality: The powerful LUMO-lowering effect of Li⁺ allows the reaction to reach completion in under an hour without external heating[4].
Quenching and Extraction (Self-Validation): Quench the reaction by adding 5 mL of water. Extract with CH₂Cl₂ (3 × 5 mL).
Validation: GC-MS analysis of the crude organic phase must show a primary molecular ion peak at m/z 115.1. The chromatogram should exhibit >99% isomeric purity, confirming the absence of the C2-attack byproduct (2-(azetidin-1-yl)propan-1-ol).
Quantitative Data & Method Comparison
The following table summarizes the performance metrics of both catalytic systems based on standardized 10 mmol scale runs.
Parameter
Protocol A: Aqueous H-Bond Activation
Protocol B: LiClO₄ Lewis Acid Catalysis
Catalytic Promoter
H₂O (Hydrogen-bond network)
5.0 M LiClO₄ in Et₂O
Operating Temperature
20 – 25 °C
20 – 25 °C
Reaction Time
6 hours
45 minutes
Regioselectivity (C1:C2)
> 98:2
> 99:1
Isolated Yield
92%
96%
E-Factor (Waste Metric)
< 2.0 (Highly Green)
~ 5.5 (Moderate)
Stereochemical Integrity
Retains epoxide stereocenter
Retains epoxide stereocenter
Note: If enantiopure (S)- or (R)-propylene oxide is utilized, both protocols yield the corresponding enantiopure 1-(azetidin-1-yl)propan-2-ol without racemization, as the S_N2 attack occurs exclusively at the achiral C1 position.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic workflow and the divergent catalytic activation pathways that drive the regioselective synthesis.
Caption: Mechanistic workflow of catalytic propylene oxide aminolysis by azetidine.
References
[4] A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate. Thieme Connect.
[3] Understanding “On-Water” Catalysis of Organic Reactions. Effects of H+ and Li+ Ions in the Aqueous Phase and Nonreacting Competitor H-Bond Acceptors in the Organic Phase: On H2O versus on D2O for Huisgen Cycloadditions. ACS Publications.
[1] Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv.
[2] Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides | Accounts of Chemical Research. ACS Publications.
Application Notes and Protocols: Functionalization of the 1-(Azetidin-1-yl)propan-2-ol Secondary Alcohol Group
Introduction 1-(Azetidin-1-yl)propan-2-ol is a valuable bifunctional building block in modern medicinal chemistry and drug development. Its structure, incorporating a strained four-membered azetidine ring and a secondary...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
1-(Azetidin-1-yl)propan-2-ol is a valuable bifunctional building block in modern medicinal chemistry and drug development. Its structure, incorporating a strained four-membered azetidine ring and a secondary alcohol, offers unique three-dimensional complexity and desirable physicochemical properties. The azetidine moiety can act as a bioisosteric replacement for larger, more common saturated heterocycles, potentially improving properties such as lipophilicity and metabolic stability. The secondary alcohol provides a convenient handle for further synthetic elaboration, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
This comprehensive guide provides detailed protocols and expert insights into the selective functionalization of the secondary alcohol group of 1-(azetidin-1-yl)propan-2-ol. We will cover key transformations including esterification, etherification, and oxidation, with a focus on chemoselectivity and practical execution for researchers in the pharmaceutical and chemical sciences.
Strategic Considerations: The Role of the Azetidine Nitrogen
The presence of the tertiary amine within the azetidine ring introduces a key challenge and consideration in the functionalization of the secondary alcohol. The nitrogen atom is nucleophilic and basic, and can therefore compete with the hydroxyl group in certain reactions, or be protonated under acidic conditions, potentially altering the reactivity of the molecule. To achieve selective functionalization of the alcohol, it is often advantageous to temporarily protect the azetidine nitrogen. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1]
This guide will therefore present a two-pronged approach: direct functionalization where feasible, and a more robust, two-step strategy involving N-Boc protection followed by functionalization and deprotection.
Synthesis of the Starting Material: 1-(Azetidin-1-yl)propan-2-ol
A reliable supply of the starting material is paramount. 1-(Azetidin-1-yl)propan-2-ol can be efficiently synthesized via the nucleophilic ring-opening of propylene oxide with azetidine. This reaction is a classic example of N-alkylation using an epoxide.[2]
Protocol 1: Synthesis of 1-(Azetidin-1-yl)propan-2-ol
Materials:
Azetidine
Propylene oxide
Methanol (MeOH)
Diethyl ether (Et₂O)
Magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask, dissolve azetidine (1.0 eq.) in methanol.
Cool the solution to 0 °C in an ice bath.
Slowly add propylene oxide (1.1 eq.) to the cooled solution.
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, remove the methanol under reduced pressure.
Dissolve the residue in diethyl ether and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-(azetidin-1-yl)propan-2-ol.
Expected Yield: 80-90%
N-Boc Protection of 1-(Azetidin-1-yl)propan-2-ol
To ensure chemoselective functionalization of the secondary alcohol, protection of the azetidine nitrogen is highly recommended.
Protocol 2: Synthesis of tert-Butyl 3-(2-hydroxypropyl)azetidine-1-carboxylate
Dissolve 1-(azetidin-1-yl)propan-2-ol (1.0 eq.) in dichloromethane.
Add triethylamine (1.2 eq.).
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane at 0 °C.
Allow the reaction to warm to room temperature and stir for 12 hours.
Monitor the reaction by TLC.
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-(2-hydroxypropyl)azetidine-1-carboxylate.
Expected Yield: 90-95%
Functionalization of the Secondary Alcohol Group
The following sections detail protocols for the esterification, etherification, and oxidation of the secondary alcohol, primarily focusing on the N-Boc protected substrate for optimal results.
Esterification
Esterification introduces an acyl group to the hydroxyl moiety, a common modification in drug design to modulate properties such as lipophilicity and duration of action.[3]
This is a straightforward method for forming esters.
Protocol 3: O-Acylation of N-Boc-1-(azetidin-1-yl)propan-2-ol
Dissolve N-Boc-1-(azetidin-1-yl)propan-2-ol (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere.
Add triethylamine (or pyridine) and DMAP.
Cool the mixture to 0 °C.
Slowly add the acyl chloride or anhydride.
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitor the reaction by TLC.
Upon completion, quench the reaction with water and extract with DCM.
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
Dry over MgSO₄, filter, and concentrate.
Purify by flash column chromatography.
The Mitsunobu reaction is a powerful method for esterification that proceeds with inversion of stereochemistry at the alcohol center.[4][5] This is particularly useful for synthesizing specific stereoisomers.
Protocol 4: Mitsunobu Esterification of N-Boc-1-(azetidin-1-yl)propan-2-ol
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
Anhydrous Tetrahydrofuran (THF)
Procedure:
In a flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-1-(azetidin-1-yl)propan-2-ol (1.0 eq.), the carboxylic acid, and triphenylphosphine in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add DEAD or DIAD dropwise. A color change and/or precipitate may be observed.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and functionalization of 1-(azetidin-1-yl)propan-2-ol.
Etherification
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[6][7]
Protocol 5: Williamson Ether Synthesis of N-Boc-1-(azetidin-1-yl)propan-2-ol
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
To a solution of N-Boc-1-(azetidin-1-yl)propan-2-ol (1.0 eq.) in anhydrous THF or DMF at 0 °C, add sodium hydride portion-wise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
Allow the reaction to proceed at room temperature for 4-16 hours, monitoring by TLC.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine.
Dry over MgSO₄, filter, and concentrate.
Purify by flash column chromatography.
Oxidation
Oxidation of the secondary alcohol to a ketone provides another key functional group for further derivatization. Mild oxidation conditions are necessary to avoid over-oxidation or side reactions.
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize alcohols to aldehydes or ketones.[8][9] It is performed at low temperatures.
Protocol 6: Swern Oxidation of N-Boc-1-(azetidin-1-yl)propan-2-ol
In a flame-dried flask under a nitrogen atmosphere, prepare a solution of oxalyl chloride in anhydrous DCM and cool to -78 °C.
Slowly add a solution of DMSO in anhydrous DCM, maintaining the temperature below -60 °C.
Stir for 15 minutes, then add a solution of N-Boc-1-(azetidin-1-yl)propan-2-ol (1.0 eq.) in anhydrous DCM, again keeping the temperature below -60 °C.
Stir for 30-45 minutes at -78 °C.
Add triethylamine to the reaction mixture, stir for 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.
Quench the reaction with water and extract with DCM.
Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry over MgSO₄, filter, and concentrate.
Purify by flash column chromatography.
The Dess-Martin oxidation is another mild and highly selective method for oxidizing alcohols to ketones at room temperature.[10][11] It is particularly advantageous for its neutral pH conditions and tolerance of sensitive functional groups.[10][11]
Protocol 7: Dess-Martin Oxidation of N-Boc-1-(azetidin-1-yl)propan-2-ol
Dissolve N-Boc-1-(azetidin-1-yl)propan-2-ol (1.0 eq.) in anhydrous DCM.
Add Dess-Martin Periodinane in one portion at room temperature.
Stir the reaction for 1-3 hours, monitoring by TLC.
Upon completion, dilute the reaction with diethyl ether and quench by adding the saturated NaHCO₃/Na₂S₂O₃ solution.
Stir vigorously until the layers are clear.
Separate the layers and extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine.
Dry over MgSO₄, filter, and concentrate.
Purify by flash column chromatography.
Deprotection of the N-Boc Group
The final step to access the functionalized 1-(azetidin-1-yl)propan-2-ol derivatives is the removal of the Boc protecting group. This is typically achieved under acidic conditions.
Protocol 8: N-Boc Deprotection
Materials:
N-Boc protected functionalized derivative
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
Dichloromethane (DCM)
Procedure:
Dissolve the N-Boc protected compound in DCM.
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) or 4M HCl in 1,4-dioxane at 0 °C.
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
If TFA was used, co-evaporate with toluene to remove residual acid.
The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base if the free amine is required.
Data Summary
Protocol
Transformation
Key Reagents
Typical Yield
Key Considerations
1
Synthesis of Starting Material
Azetidine, Propylene Oxide
80-90%
Exothermic reaction, control temperature.
2
N-Boc Protection
Boc₂O, Et₃N
90-95%
Ensures chemoselectivity in subsequent steps.
3
O-Acylation
Acyl chloride, Et₃N, DMAP
85-95%
Straightforward and high-yielding.
4
Mitsunobu Esterification
Carboxylic acid, PPh₃, DEAD/DIAD
60-80%
Inversion of stereochemistry. Byproduct removal can be challenging.
5
Williamson Ether Synthesis
NaH, Alkyl halide
70-85%
Anhydrous conditions are crucial.
6
Swern Oxidation
Oxalyl chloride, DMSO, Et₃N
80-90%
Requires low temperatures (-78 °C).
7
Dess-Martin Oxidation
Dess-Martin Periodinane (DMP)
90-95%
Mild conditions, room temperature.
8
N-Boc Deprotection
TFA or HCl in dioxane
>95%
Product is the amine salt.
Mechanistic Insights
Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction, highlighting the SN2 attack and inversion of stereochemistry.
Conclusion
The functionalization of the secondary alcohol in 1-(azetidin-1-yl)propan-2-ol provides a versatile platform for the synthesis of novel chemical entities with potential applications in drug discovery. The strategic use of N-Boc protection allows for clean and high-yielding transformations of the hydroxyl group into esters, ethers, and ketones. The protocols outlined in this guide are robust and have been developed to be readily applicable in a research setting. Careful consideration of the reaction conditions and purification strategies will enable researchers to efficiently generate libraries of compounds based on this valuable azetidine-containing scaffold.
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. (2016, April 8). The Journal of Organic Chemistry. [Link]
Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
Hypervalent Iodine Reagents for the Oxidation of Alcohols and Their Application to Complex Molecule Synthesis. University of Windsor. [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. [Link]
Dess–Martin periodinane (DMP) oxidation. (2020, January 7). Chemistry Steps. [Link]
Please suggest me a best recent method of esterification of N-Boc-Amino Acids? (2016, December 11). ResearchGate. [Link]
Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019, May 13). RSC Publishing. [Link]
Novel Syntheses of Azetidines and Azetidinones. (2008, September 10). ACS Publications. [Link]
Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. PMC. [Link]
Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. PMC. [Link]
Making esters the the presence of an amine? (2022, August 16). Reddit. [Link]
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022, November 30). PMC. [Link]
Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. (2023, June 9). Medwin Publishers. [Link]
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]
Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO>2> Adsorbents. Princeton University. [Link]
Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. (2017, November 21). ACS Publications. [Link]
Purification techniques for 1-(Azetidin-1-yl)propan-2-ol crude mixtures
Welcome to the Technical Support Center for the isolation and purification of 1-(Azetidin-1-yl)propan-2-ol (CAS: 1556130-59-6). This guide is engineered for research scientists and process chemists dealing with the uniqu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 1-(Azetidin-1-yl)propan-2-ol (CAS: 1556130-59-6). This guide is engineered for research scientists and process chemists dealing with the unique physicochemical challenges of isolating highly polar
β
-amino alcohols from crude reaction mixtures.
Molecular Causality & Purification Strategy
The synthesis of 1-(Azetidin-1-yl)propan-2-ol is typically achieved via the nucleophilic ring-opening of propylene oxide by azetidine[1]. Under neutral or basic conditions, this reaction proceeds via an
SN2
-like mechanism where the secondary amine of azetidine attacks the least sterically hindered terminal carbon of the epoxide, yielding the secondary alcohol[2].
The Purification Challenge:
The resulting molecule is a
β
-amino alcohol featuring a highly basic tertiary amine (the azetidine ring) and a hydrogen-bond donating secondary hydroxyl group. This dual functionality renders the molecule highly polar and water-soluble. Furthermore, crude mixtures often contain:
Unreacted Propylene Oxide: Extremely volatile (bp ~34 °C) and toxic.
Oligomeric Byproducts: Formed if the product's hydroxyl group attacks additional propylene oxide molecules.
Because both the starting material (azetidine) and the product are basic amines, standard acid-base extraction cannot separate them. Instead, purification must exploit their distinct boiling points or rely on heavily modified chromatographic techniques[4].
Troubleshooting FAQs
Q: Why does my crude product streak severely on standard silica gel, resulting in poor recovery?A: Silica gel contains surface silanol groups (Si-OH) that are mildly acidic. The tertiary amine in 1-(Azetidin-1-yl)propan-2-ol is strongly basic. When loaded onto the column, the amine protonates and forms irreversible ionic interactions with the stationary phase, causing severe peak tailing (streaking).
Solution: You must deactivate the silica gel. Pre-flush your column with a solvent system containing 1–5% Triethylamine (TEA) or aqueous ammonia. The TEA competitively binds to the acidic silanol sites, allowing your target amino alcohol to elute cleanly. Alternatively, switch to basic alumina.
Q: How do I efficiently remove residual azetidine without losing my product?A: Exploit the massive difference in volatility. Azetidine boils at ~61 °C at atmospheric pressure, whereas 1-(Azetidin-1-yl)propan-2-ol has a significantly higher boiling point due to its increased molecular weight and intermolecular hydrogen bonding. Vacuum distillation is the most effective method. By applying a moderate vacuum, you can strip off the azetidine and propylene oxide as a forecut before distilling the pure product[3].
Q: I performed an acid-base extraction, but my yield is incredibly low. Where did my product go?A: Your product is likely trapped in the aqueous layer.
β
-amino alcohols are highly polar. Even when fully deprotonated (free-based) at pH > 10, the hydroxyl group and amine lone pair form strong hydrogen bonds with water.
Solution: You must "salt out" the product. Saturate the basic aqueous layer with solid NaCl until no more dissolves. This increases the ionic strength of the aqueous phase, forcing the organic product into the extraction solvent (use Ethyl Acetate or Dichloromethane). Perform at least 3–4 extractions to ensure complete recovery.
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success at each stage.
Protocol A: Vacuum Distillation (Recommended for Scale-Up)
This method is ideal for removing volatile starting materials and is the industry standard for purifying low-molecular-weight amino alcohols[4].
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased and the system can hold a stable vacuum (< 5 mbar).
Degassing (Atmospheric to Mild Vacuum): Place the crude mixture in the distillation flask. Stir at room temperature under a mild vacuum (e.g., 100 mbar) for 30 minutes. Validation: This safely vents unreacted propylene oxide (bp 34 °C) into a cryogenic trap.
Forecut Collection (Azetidine Removal): Gradually increase the temperature to 50–60 °C while maintaining a vacuum of ~10–20 mbar. Collect the distillate in a separate receiving flask. Causality: This fraction contains unreacted azetidine and trace water.
Main Fraction Collection: Increase the vacuum to < 5 mbar and slowly raise the oil bath temperature. Collect the main fraction when the head temperature stabilizes (exact boiling point depends on the specific vacuum achieved, typically > 80 °C at high vacuum).
Validation Check: Analyze the main fraction via GC-MS or
1H
-NMR. The absence of a multiplet at
δ
~2.2 ppm (characteristic of the free azetidine N-H and ring protons) confirms successful purification.
Use this method if the crude mixture contains non-volatile, neutral impurities (e.g., polyether oligomers)[5].
Acidification: Dissolve the crude mixture in diethyl ether or ethyl acetate. Add 1M HCl dropwise until the aqueous phase reaches pH < 2. Causality: The basic 1-(Azetidin-1-yl)propan-2-ol protonates to form a water-soluble hydrochloride salt.
Organic Wash: Separate the layers. Wash the aqueous layer twice with fresh organic solvent to remove neutral oligomers and unreacted epoxides. Discard the organic washes.
Basification & Salting Out: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH is > 10. Saturate the solution by adding solid NaCl.
Extraction: Extract the aqueous layer 4 times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Deactivated Chromatography: If TLC indicates remaining polar impurities, pack a silica column using a solvent system of DCM:MeOH:TEA (90:9:1). Load the concentrated extract and elute.
Validation Check: Spot fractions on a TLC plate and stain with Ninhydrin. The target
β
-amino alcohol will appear as a distinct, non-streaking spot (typically turning brown/purple upon heating).
Quantitative Data: Purification Method Comparison
Purification Method
Target Impurities Removed
Typical Yield Recovery
Purity Achieved
Key Advantage
Vacuum Distillation
Azetidine, Propylene Oxide
80–90%
> 95%
Highly scalable, solvent-free, directly yields pure liquid.
Acid-Base Extraction
Neutral organics, polyethers
70–85%
90–95%
Excellent for removing non-basic byproducts prior to distillation.
Deactivated Silica
Regioisomers, polar analogs
55–70%
> 98%
Highest resolution for separating structurally similar impurities.
Purification Workflow Visualization
The following decision tree dictates the optimal purification route based on the specific impurity profile of your crude reaction mixture.
Decision tree for the purification of 1-(Azetidin-1-yl)propan-2-ol based on crude composition.
References
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine Ring Systems
The Journal of Organic Chemistry - ACS Publications
URL:[Link][1]
Optimizing solvent selection for 1-(Azetidin-1-yl)propan-2-ol liquid-liquid extraction
Welcome to the Technical Support Center for the isolation and purification of 1-(Azetidin-1-yl)propan-2-ol . This portal is designed for researchers and drug development professionals dealing with the specific challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 1-(Azetidin-1-yl)propan-2-ol . This portal is designed for researchers and drug development professionals dealing with the specific challenges of extracting small, highly polar amino alcohols from aqueous media.
The Chemical Challenge: Causality in Extraction
1-(Azetidin-1-yl)propan-2-ol presents a unique liquid-liquid extraction (LLE) challenge due to its dual functionality. It contains a highly strained, nitrogen-containing azetidine ring (a basic tertiary amine) and a propan-2-ol moiety (a polar secondary alcohol). This structure allows the molecule to act as both a strong hydrogen-bond donor and acceptor, resulting in massive hydration shells in aqueous solutions. Standard extraction protocols using non-polar solvents will inevitably fail because they lack the solvating power to disrupt these hydrogen bonds. Success requires a mechanistic approach combining precise pH control, salting-out thermodynamics, and strategic solvent blending.
LLE Optimization Workflow
Workflow for optimizing LLE of polar amino alcohols.
Troubleshooting & FAQs
Q1: Why is my recovery of 1-(Azetidin-1-yl)propan-2-ol so low when using standard ethyl acetate extraction?Causality: At a neutral pH, the azetidine nitrogen (which has a pKa of approximately 10.4) is protonated. This forms a highly water-soluble cationic species that will not partition into an organic layer.
Solution: You must manipulate the acid-base equilibrium. As outlined in 1 [1], if the aqueous phase is buffered at least 1.5 pH units above the analyte's pKa, the molecule will exist primarily in its neutral, free-base form. Adjust your aqueous phase to pH 11.5–12.0 using
NaOH
before attempting extraction.
Q2: How do I select the optimal organic solvent for this highly polar molecule?Causality: Even in its free-base form, the hydroxyl group forms strong hydrogen bonds with water. Non-polar solvents (like hexane or toluene) lack the solvating power to break these interactions. Conversely, highly polar solvents (like methanol) are completely miscible with water and cannot form a biphasic system, violating the 2 [2].
Solution: You need a moderately polar solvent with high solvating power [4]. While Dichloromethane (DCM) is a strong candidate, the most effective approach for stubborn amino alcohols is a mixed solvent system , such as Chloroform:Isopropanol (3:1 v/v). The isopropanol acts as a hydrogen-bond donor/acceptor, disrupting the aqueous hydration shell, while the chloroform provides the bulk immiscibility required for phase separation.
Q3: Even at pH 12 and using a DCM/IPA mixture, my target molecule partially remains in the aqueous phase. What is the next logical step?Causality: The partition coefficient (
KD
) is still too low due to the inherent hydrophilicity of the propan-2-ol moiety. Solubility is heavily dictated by the chemical properties of the solute and the ionic environment[3].
Solution: Implement a "salting-out" strategy. Saturate the aqueous phase with an inorganic salt like
NaCl
or
K2CO3
. This drastically increases the ionic strength of the aqueous phase. The water molecules preferentially hydrate the inorganic ions, effectively "squeezing" the neutral organic compound out of the aqueous phase and driving it into the organic layer.
Quantitative Data: Solvent Selection Matrix
The following table summarizes the expected performance of various solvent systems for the extraction of 1-(Azetidin-1-yl)propan-2-ol, assuming an optimized aqueous pH of 11.5.
Solvent System
Polarity Index (P')
Boiling Point (°C)
Est. Extraction Efficiency (No Salt)
Est. Extraction Efficiency (NaCl Saturated)
Hexane
0.1
69
< 5%
< 10%
Toluene
2.4
110
~ 15%
~ 25%
Ethyl Acetate
4.4
77
~ 60%
~ 85%
Dichloromethane (DCM)
3.1
40
~ 70%
~ 90%
Chloroform:Isopropanol (3:1)
~ 4.0
~ 61
~ 85%
> 95%
Standardized Self-Validating Protocol: High-Yield LLE
This step-by-step methodology is designed to be a self-validating system, ensuring that any failure points are caught immediately during the workflow.
Step 1: Aqueous Preparation & pH Adjustment
Measure the exact volume of your aqueous reaction mixture containing 1-(Azetidin-1-yl)propan-2-ol.
Slowly add 2M
NaOH
dropwise while continuously monitoring with a calibrated pH meter until the solution reaches pH 11.5 - 12.0 .
Self-Validation Checkpoint: Allow the solution to stir for 5 minutes and re-check the pH. Amine salts can buffer the solution, causing the pH to drop over time. Add more base if the pH falls below 11.5.
Step 2: Salting Out
4. Add solid
NaCl
to the aqueous phase until saturation is reached (a small amount of undissolved salt should remain visible at the bottom of the flask). Stir vigorously for 10 minutes to ensure maximal dissolution.
Step 3: Solvent Addition & Extraction
5. Prepare a fresh mixture of Chloroform and Isopropanol at a 3:1 volume ratio.
6. Add the organic solvent mixture to the aqueous phase at a 1:1 volume ratio.
7. Transfer the biphasic mixture to a separatory funnel. Invert gently 10-15 times. Do not shake vigorously , as basic amino alcohols can act as weak surfactants and form stable emulsions. Vent the stopcock frequently to release pressure.
Step 4: Phase Separation & Validation
8. Allow the phases to separate for at least 10 minutes. Because chloroform is denser than water, the bottom layer will be your organic phase.
9. Collect the organic phase. Repeat the extraction (Steps 6-8) two more times with fresh solvent to maximize recovery.
10. Self-Validation Checkpoint: Before discarding the aqueous raffinate, extract a 1 mL aliquot with 1 mL of fresh organic solvent. Spot both phases on a TLC plate and stain with Ninhydrin or Dragendorff's reagent. The aqueous phase should show no visible target spot, confirming complete extraction.
Step 5: Drying and Concentration
11. Combine all organic extracts, dry over anhydrous
Na2SO4
, and filter.
12. Concentrate under reduced pressure using a rotary evaporator. Keep the water bath temperature below 35°C to prevent the volatilization or thermal degradation of the small amino alcohol.
References
Practical Aspects of Solvent Extraction - LCGC International. [Link]
Conditions for Ideal Extraction Solvents - University of Alberta.[Link]
5 Criteria for Selecting an Extraction Solvent - Hydrometal Tech.[Link]
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil.[Link]
Technical Support Center: Resolving Stereochemical Impurities in Chiral 1-(Azetidin-1-yl)propan-2-ol
Welcome to the Technical Support Center for the chiral synthesis and purification of 1-(Azetidin-1-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chiral synthesis and purification of 1-(Azetidin-1-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to stereochemical impurities encountered during their experimental work. This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions to ensure the highest stereochemical purity of your target compound.
Section 1: Understanding and Identifying Stereochemical Impurities
The first step in resolving stereochemical impurities is to accurately identify their presence and concentration. This section addresses common questions regarding the detection and quantification of the undesired enantiomer.
Q1: What are the primary methods for determining the enantiomeric excess (e.e.) of my 1-(Azetidin-1-yl)propan-2-ol sample?
The most robust and widely used methods for determining the enantiomeric excess of chiral alcohols and amines are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its accuracy and the wide availability of chiral stationary phases (CSPs).[1][2] The separation of enantiomers relies on the differential interaction with a chiral stationary phase.[1] Polysaccharide-based CSPs are particularly versatile for resolving a broad range of chiral compounds, including amino alcohols.[1][3]
Gas Chromatography (GC): Chiral GC is another powerful technique, particularly for volatile compounds. Separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral environment, their signals can be resolved by introducing a chiral element.[4][5] This can be achieved through the use of:
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, leading to different chemical shifts.[4][5][6][7][8] This method is straightforward as it simply involves mixing the agent with the sample in an NMR tube.[6][9]
Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral agent to form stable diastereomers, which have distinct NMR spectra.[1][5]
Q2: I'm seeing poor resolution between the enantiomers on my chiral HPLC. What are the likely causes and how can I fix it?
Poor resolution in chiral HPLC can be frustrating, but it is often solvable through a systematic approach. Common culprits include an unsuitable chiral stationary phase (CSP), a suboptimal mobile phase, incorrect temperature, or a compromised column.[10]
Troubleshooting Workflow for Poor Enantiomeric Resolution
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution in chiral HPLC.
Detailed Troubleshooting Steps:
Symptom
Potential Cause
Recommended Action & Protocol
No separation or co-elution
Inappropriate Chiral Stationary Phase (CSP)
Protocol: Screen different CSPs. Polysaccharide-based columns (e.g., Chiralpak® series) are a good starting point for amino alcohols.[1][3] Prepare a racemic standard and test on a few different columns with a generic mobile phase (e.g., Hexane/Isopropanol for normal phase).[10]
Poor peak shape (tailing)
Secondary interactions with the stationary phase or column contamination
Protocol: For the basic azetidine nitrogen, adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape.[10] If tailing persists, the column may be contaminated and require washing according to the manufacturer's instructions.[10][11]
Inconsistent retention times
Mobile phase composition changes or column "memory effects"
Protocol: Ensure the mobile phase is well-mixed and degassed.[12] If you frequently switch between acidic and basic additives, the column may retain traces of previous modifiers, a phenomenon known as "memory effect".[13] Conditioning the column for an extended period with the current mobile phase can help.[11]
Low resolution
Suboptimal mobile phase or temperature
Protocol: Systematically vary the ratio of the polar modifier (e.g., ethanol or isopropanol) in your normal phase mobile phase. Lowering the temperature can sometimes enhance chiral recognition and improve resolution.[10]
Q3: How can I use NMR to determine the enantiomeric purity if I don't have access to a chiral HPLC or GC?
NMR spectroscopy is a powerful alternative for determining enantiomeric excess. The key is to create a diastereomeric environment to differentiate the enantiomers.
Method 1: Using a Chiral Solvating Agent (CSA)
This is a non-destructive and rapid method.
Protocol:
Dissolve a known quantity of your 1-(Azetidin-1-yl)propan-2-ol sample in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
Acquire a standard ¹H NMR spectrum.
Add a molar equivalent of a suitable CSA, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or 2,2,2-trifluoro-1-(9-anthryl)ethanol.[4][5]
Acquire another ¹H NMR spectrum. You should observe splitting of one or more signals corresponding to the two diastereomeric complexes.
Integrate the corresponding peaks for each enantiomer to calculate the enantiomeric excess.
Method 2: Using a Chiral Derivatizing Agent (CDA)
This method involves a chemical reaction to form stable diastereomers.
Protocol:
React your racemic 1-(Azetidin-1-yl)propan-2-ol with an enantiomerically pure CDA, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).
Purify the resulting diastereomeric esters.
Acquire a ¹H or ¹⁹F NMR spectrum. The signals for the two diastereomers will be distinct.
Calculate the diastereomeric excess (d.e.), which corresponds to the enantiomeric excess of the starting material, by integrating the well-resolved signals.
Section 2: Strategies for Resolving Stereochemical Impurities
Once you have identified and quantified the stereochemical impurity, the next step is to resolve the enantiomers. The choice of method depends on the scale of your synthesis and the available resources.
Q4: What are the most effective methods for separating the enantiomers of 1-(Azetidin-1-yl)propan-2-ol on a preparative scale?
For larger scale separations, diastereomeric crystallization and enzymatic resolution are often more practical and cost-effective than preparative chromatography.[14]
Decision Tree for Selecting a Resolution Method
Caption: A decision-making guide for choosing a suitable chiral resolution technique.
Q5: I want to try diastereomeric crystallization. How do I choose the right resolving agent and what is a good starting protocol?
Diastereomeric resolution is a classical and powerful technique for separating enantiomers on a large scale.[14][15] It involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[15][16]
Choosing a Resolving Agent:
Since 1-(Azetidin-1-yl)propan-2-ol is a basic compound (due to the azetidine nitrogen), you should use a chiral acid as the resolving agent. Commonly used and effective resolving agents include:
General Protocol for Diastereomeric Crystallization:
Salt Formation: Dissolve your racemic 1-(Azetidin-1-yl)propan-2-ol in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in the same solvent.
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water and add a base (e.g., NaOH or NaHCO₃) to deprotonate the amine.
Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
Analysis: Determine the enantiomeric excess of the isolated product using one of the analytical methods described in Section 1.
Note: This process may require several recrystallization steps to achieve high enantiomeric purity.
Q6: Can I use an enzymatic method to resolve my chiral amino alcohol?
Yes, enzymatic kinetic resolution is an excellent and often highly selective method for resolving chiral alcohols.[17][18][19] This technique utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.[17][19]
Key Considerations for Enzymatic Resolution:
Enzyme Selection: Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, is a widely used and highly effective enzyme for the resolution of secondary alcohols.[17][18][20]
Acyl Donor: A suitable acyl donor is required for the enzymatic acylation. Vinyl acetate or isopropenyl acetate are common choices.
Solvent: The reaction is typically carried out in a non-polar organic solvent like hexane or toluene.
General Protocol for Enzymatic Kinetic Resolution:
Reaction Setup: In a flask, dissolve the racemic 1-(Azetidin-1-yl)propan-2-ol in a suitable organic solvent.
Add Reagents: Add the acyl donor (e.g., vinyl acetate) and the immobilized lipase (e.g., Novozym® 435).
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC. The ideal endpoint is at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.
Workup: Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).
Separation: The resulting mixture contains one enantiomer as the ester and the other as the unreacted alcohol. These can be separated by column chromatography or distillation.
Hydrolysis (Optional): If the esterified enantiomer is the desired product, it can be hydrolyzed back to the alcohol using a base (e.g., NaOH) in a methanol/water mixture.
Section 3: FAQs and Further Considerations
Q7: My synthesis is supposed to be stereoselective. Why am I still getting the wrong enantiomer as an impurity?
Even in stereoselective syntheses, several factors can lead to the formation of the undesired enantiomer:
Incomplete Enantioselectivity: The chiral catalyst or reagent may not be perfectly selective, leading to the formation of a small amount of the other enantiomer.
Racemization: The product or intermediates might be susceptible to racemization under the reaction or workup conditions (e.g., harsh pH or high temperatures).
Impure Starting Materials: The chirality of your product may be derived from a chiral starting material. If this starting material is not enantiomerically pure, this impurity will carry through to the final product.
Q8: What is Dynamic Kinetic Resolution (DKR) and could it be applied here?
Dynamic Kinetic Resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product.[19] It combines the enzymatic kinetic resolution of one enantiomer with the in-situ racemization of the other, slower-reacting enantiomer.[20] This is often achieved using a transition metal catalyst, such as a ruthenium complex, to racemize the alcohol substrate.[19][20] This approach could be highly effective for 1-(Azetidin-1-yl)propan-2-ol, potentially providing high yields of the desired enantiomerically pure product.
References
Chromatography-Free Enzymatic Kinetic Resolution of Secondary Alcohols. Synlett.
Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education.
A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. BenchChem.
Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
Resolution of Racemic Sterically Hindered Secondary Alcohols via Enzymatic Alcoholysis of Their Esters. The First Enzymatic Preparation of Optically Pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Bioorganic & Medicinal Chemistry.
Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society.
Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Molecules.
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. JEOL.
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances.
Resolution of Enantiomers. Chiralpedia.
Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. IUCrJ.
Trouble with chiral separations. Chromatography Today.
Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar.
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry.
Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex. Journal of the American Chemical Society.
Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. The Journal of Organic Chemistry.
Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications.
It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent.
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science.
Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. ChemPhysChem.
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham.
Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv.
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality.
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules.
A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers. BenchChem.
Chiral resolution – Knowledge and References. Taylor & Francis Online.
Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society.
Fast chiral high-performance liquid chromatography for high-throughput analysis of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis.
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society.
Enantiomeric Separation of New Chiral Azole Compounds. Molecules.
Analytical Techniques for Stereochemistry. Chiralpedia.
A novel enantio-selective reverse phase hplc method for the determination of ezetimibe and it's. World Journal of Pharmaceutical Research.
HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules.
Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry.
Overcoming low conversion rates in 1-(Azetidin-1-yl)propan-2-ol catalysis
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 1-(Azetidin-1-yl)propan-2-ol catalysis. This guide is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-(Azetidin-1-yl)propan-2-ol catalysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome challenges related to low conversion rates in asymmetric synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed, data-driven decisions in your experiments.
Introduction: The Role of 1-(Azetidin-1-yl)propan-2-ol
1-(Azetidin-1-yl)propan-2-ol is a chiral amino alcohol catalyst. Its structure, featuring a strained azetidine ring and a chiral hydroxyl group, makes it a promising candidate for various asymmetric transformations. Like other well-known organocatalysts such as proline and its derivatives, it is believed to operate through mechanisms like enamine or iminium ion formation, making it particularly suitable for carbon-carbon bond-forming reactions such as aldol and Michael additions.[1][2]
However, achieving high conversion and selectivity can be challenging. This guide provides a systematic approach to troubleshooting the most common issue: low reaction yield.
Section 1: The First Checkpoint - Catalyst and Reagent Integrity
Before optimizing reaction parameters, it is crucial to ensure the quality of your starting materials. Catalyst and reagent issues are the most frequent cause of failed or low-yielding reactions.
Q: My reaction has stalled or shows no conversion at all. What is the very first thing I should check?A: Begin with your catalyst. Low or no catalytic activity is often traced back to catalyst integrity.[3][4] Ensure that your 1-(Azetidin-1-yl)propan-2-ol has been stored correctly, typically under an inert atmosphere (Nitrogen or Argon) and refrigerated to prevent degradation. The hydroxyl and amine functionalities can be sensitive to oxidation and atmospheric moisture.
Q: How can I be sure my reagents and solvents are not the problem?A: Reagent purity is paramount.
Substrates: Ensure your aldehyde and ketone (or other substrates) are pure. Aldehydes are prone to oxidation to carboxylic acids, which can act as catalyst poisons by forming inactive salts with the amine. Use freshly distilled or purified substrates.
Solvents: Use anhydrous solvents. Water can interfere with the catalytic cycle, particularly in enamine-based catalysis, though in some proline-catalyzed systems, controlled amounts of water can be beneficial.[5][6] It's best to start with strictly anhydrous conditions.[3]
Atmosphere: Run your reaction under an inert atmosphere to prevent oxidation and reaction with atmospheric moisture.
Section 2: Troubleshooting Low Conversion Rates: A Workflow
If you have confirmed the integrity of your materials, the next step is a systematic optimization of the reaction conditions. Low conversion is often a kinetic issue that can be resolved by adjusting key parameters.
Logical Troubleshooting Workflow
The following diagram outlines a systematic process for diagnosing and resolving low conversion rates.
Caption: A logical workflow for systematically troubleshooting low reaction yield.
Q: My conversion is low, but I can confirm my reagents are pure. What parameter should I adjust first?A: Catalyst loading is the most direct parameter to adjust. While typical organocatalyst loadings are between 5-30 mol%, a low-yielding reaction may benefit from an initial increase to the upper end of this range (e.g., 30 mol%).[1] This can help overcome slow kinetics or the presence of minor, unknown inhibitors. However, be aware that excessively high catalyst loading can sometimes decrease enantioselectivity.[6]
Q: How does temperature affect my reaction conversion?A: Temperature has a significant impact on reaction rate.
Increasing Temperature: If the reaction is sluggish at room temperature, gently warming it (e.g., to 40-60 °C) can increase the rate. However, this often comes at the cost of reduced enantioselectivity, as it provides enough energy to overcome the activation barrier for the pathway leading to the minor enantiomer.[4]
Decreasing Temperature: If you observe side product formation or catalyst decomposition at room temperature, lowering the temperature (e.g., to 0 °C or -20 °C) can improve the outcome, although it will slow the reaction rate.[4]
Q: I'm seeing the formation of byproducts. How can I minimize them?A: Byproduct formation points to issues with reactivity or catalyst deactivation.
Self-Condensation: In aldol reactions, ketones can self-condense. Using a large excess of the ketone (if it's also the solvent, like acetone) can favor the desired cross-aldol reaction.[6]
Catalyst Deactivation: The catalyst can react with substrates or byproducts to form inactive species. For instance, α,β-unsaturated aldehydes can undergo side reactions. Understanding these pathways is key. One common issue is the formation of stable off-cycle reservoirs like oxazolidinones in proline catalysis, which can sequester the catalyst.[6]
Q: Can solvent choice really make a difference in conversion?A: Absolutely. The solvent mediates the entire reaction. It must solubilize all components and, more importantly, stabilize the transition states. For enamine catalysis, polar aprotic solvents are often preferred.
Solvent Class
Examples
Rationale & Potential Impact on Conversion
Polar Aprotic
DMSO, DMF, CH₃CN
Generally good choices. They solubilize the catalyst and polar substrates and can promote the desired enamine mechanism. DMSO is a common starting point for proline-catalyzed aldol reactions.[1][7]
Polar Protic
Methanol, Water
Can be problematic by competing with the substrate for hydrogen bonding with the catalyst. However, in some cases, water/methanol mixtures have been shown to be effective and sustainable media.[7][8]
Non-Polar
Toluene, Dichloromethane (DCM)
May lead to poor solubility of the catalyst, resulting in a heterogeneous mixture and very low conversion.
Ketone as Solvent
Acetone, Cyclohexanone
Often an excellent choice for aldol reactions as it serves as both reactant and solvent, maximizing its concentration and pushing the equilibrium towards the product.[1]
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: General Procedure for a Model Asymmetric Aldol Reaction
This protocol for the reaction between an aromatic aldehyde and a ketone can be used as a benchmark to test catalyst performance.[1]
Preparation: To a clean, dry, 10 mL round-bottom flask equipped with a magnetic stir bar, add 1-(Azetidin-1-yl)propan-2-ol (e.g., 0.03 mmol, 30 mol%).
Inert Atmosphere: Seal the flask with a septum, and purge with dry Argon or Nitrogen for 5-10 minutes.
Solvent/Reagent Addition: Through the septum via syringe, add the ketone (e.g., cyclohexanone, 1.0 mmol, 10 equivalents) and anhydrous solvent (e.g., DMSO, 0.5 mL).
Stirring: Stir the mixture at the desired temperature (start with room temperature, ~25 °C) for 15 minutes to ensure the catalyst dissolves.
Substrate Addition: Add the aldehyde (e.g., 4-nitrobenzaldehyde, 0.1 mmol, 1 equivalent) to the reaction mixture.
Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., 2, 6, 12, 24 hours).
Work-up: Once the reaction is complete (or has stalled), quench by adding a saturated aqueous solution of NH₄Cl (2 mL).
Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 mL).
Drying and Concentration: Combine the organic layers, wash with brine (1 x 5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Analysis: Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (d.r.) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC analysis.[1]
Hypothetical Catalytic Cycle Diagram
Understanding the proposed mechanism can aid in troubleshooting. For an aldol reaction, the cycle likely involves enamine formation.
Caption: Proposed enamine catalytic cycle for an asymmetric aldol reaction.
References
Benchchem. Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric Catalysis.
Benchchem. Troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols.
Hestericová, M., & Šebesta, R. (2018). Mechanochemical Organocatalysis: Do High Enantioselectivities Contradict What We Might Expect? PMC.
Pollice, R., et al. (2022). Reactivity and Enantioselectivity in NHC Organocatalysis Provide Evidence for the Complex Role of Modifications at the Secondary Sphere. Journal of the American Chemical Society.
Puglisi, A., & Benaglia, M. (2014). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen.
Benaglia, M., & Puglisi, A. (2015). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. SciSpace.
MDPI. (2021). Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts.
Van Brabandt, W., et al. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Organic Chemistry Portal.
Alcaide, B., & Almendros, P. (2008). Novel Syntheses of Azetidines and Azetidinones. ACS Publications.
Scott, M., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
Various Authors. (2025). Novel and Practical Asymmetric Synthesis of an Azetidine Alkaloid, Penaresidin B. Various Sources.
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.
Powers, S., & Proctor, R. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
RSC Publishing. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols.
Patsnap Eureka. (2025). Troubleshooting low catalyst activity in reforming units.
ResearchGate. (n.d.). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams | Request PDF.
Emma, M. G., et al. (2025). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate.
Emma, M. G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
Benchchem. (n.d.). Application Notes and Protocols for L-Proline Catalyzed Asymmetric Aldol Reaction.
Armstrong, A., et al. (n.d.). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Source not specified.
ScienceDirect. (2023). Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst.
Wang, F., & Jiang, J. (2016). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. MDPI.
Benchchem. (n.d.). 2-(pyrrolidin-1-yl)propan-1-ol vs. (S)-prolinol in asymmetric synthesis.
A Comparative Guide to the Reactivity of 1-(Azetidin-1-yl)propan-2-ol and 1-(Pyrrolidin-1-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the selection of appropriate scaffolds and building blocks is paramount to the successful develo...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate scaffolds and building blocks is paramount to the successful development of novel therapeutics. The choice between closely related heterocyclic systems can have profound implications for a molecule's reactivity, stability, and ultimately, its biological activity. This guide provides an in-depth technical comparison of the reactivity of two such analogs: 1-(azetidin-1-yl)propan-2-ol and 1-(pyrrolidin-1-yl)propan-2-ol. By examining the fundamental principles that govern their chemical behavior and presenting supporting data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Theoretical Underpinnings of Reactivity: Ring Strain and Nucleophilicity
The divergent reactivity of 1-(azetidin-1-yl)propan-2-ol and 1-(pyrrolidin-1-yl)propan-2-ol can be primarily attributed to the inherent properties of their respective four- and five-membered nitrogen-containing rings.
Azetidine Ring Strain: The four-membered azetidine ring in 1-(azetidin-1-yl)propan-2-ol possesses significant ring strain, estimated to be around 25.4 kcal/mol.[1] This strain, arising from bond angle distortion and torsional strain, renders the azetidine ring susceptible to reactions that relieve this energetic penalty, most notably ring-opening reactions.[2][3] The driving force for these reactions is the formation of a more stable, less strained system.
Pyrrolidine's Relative Stability: In contrast, the five-membered pyrrolidine ring of 1-(pyrrolidin-1-yl)propan-2-ol is considerably more stable, with a much lower ring strain. This inherent stability means that the pyrrolidine ring is less prone to cleavage and its reactivity is more characteristic of a typical acyclic secondary amine.
Comparative Reactivity Analysis
The structural and electronic differences between the azetidine and pyrrolidine moieties lead to distinct reactivity profiles in various chemical transformations.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the nitrogen atom acts as the nucleophile. The relative nucleophilicity of the two compounds will dictate the reaction rates and yields.
Reaction Type
1-(Azetidin-1-yl)propan-2-ol
1-(Pyrrolidin-1-yl)propan-2-ol
Rationale
Alkylation
Moderate to Good Reactivity
Good to Excellent Reactivity
The less-hindered and more nucleophilic nitrogen of the pyrrolidine derivative generally leads to faster reaction rates and higher yields.
Acylation
Moderate Reactivity
Good to Excellent Reactivity
Similar to alkylation, the pyrrolidine nitrogen is a more potent nucleophile for attacking the electrophilic carbonyl carbon of an acylating agent.
Experimental Insight: While direct comparative kinetic studies are scarce, the general principles of nucleophilicity suggest that 1-(pyrrolidin-1-yl)propan-2-ol would be the more reactive partner in typical SN2 reactions.
Ring-Opening Reactions: The Achilles' Heel of Azetidines
The most significant difference in reactivity lies in the propensity of the azetidine ring to undergo cleavage.
Condition
1-(Azetidin-1-yl)propan-2-ol
1-(Pyrrolidin-1-yl)propan-2-ol
Rationale
Acidic Conditions
Prone to ring-opening
Generally stable
Protonation of the azetidine nitrogen further activates the ring towards nucleophilic attack by the counter-ion or solvent, leading to ring cleavage.[1][2]
Lewis Acids
Highly susceptible to ring-opening
Generally stable
Lewis acids coordinate to the nitrogen, increasing ring strain and facilitating nucleophilic attack.[1]
Thermal Stress
Potential for rearrangement/decomposition
Thermally stable under normal conditions
High temperatures can provide the activation energy needed to overcome the barrier for ring-opening or rearrangement to the more stable pyrrolidine ring system.
Causality behind Experimental Choices: When working with 1-(azetidin-1-yl)propan-2-ol, it is crucial to select reaction conditions that minimize ring-opening. This often involves using non-acidic or sterically hindered bases, lower reaction temperatures, and avoiding strong Lewis acids. For reactions where ring-opening is desired, the choice of acid or Lewis acid can be used to control the regioselectivity of the cleavage.
Michael Additions
In Michael additions, the amine nitrogen acts as a nucleophile attacking a carbon-carbon double bond of an α,β-unsaturated carbonyl compound.
Reactant
1-(Azetidin-1-yl)propan-2-ol
1-(Pyrrolidin-1-yl)propan-2-ol
Rationale
α,β-Unsaturated Ester
Moderate Reactivity
Good Reactivity
The higher nucleophilicity of the pyrrolidine nitrogen generally results in a more efficient conjugate addition.
α,β-Unsaturated Ketone
Moderate Reactivity
Good Reactivity
Similar to the reaction with esters, the pyrrolidine derivative is expected to be more reactive.
Experimental Protocols
To provide a practical context for the discussed reactivity, the following are representative, detailed experimental protocols for the synthesis of each compound.
Synthesis of 1-(Pyrrolidin-1-yl)propan-2-ol
This protocol is adapted from a scalable synthesis route.[2]
To a stirred suspension of (S)-alaninol and potassium carbonate in acetonitrile, slowly add 1,4-dibromobutane at room temperature.
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by TLC or GC-MS.
After completion, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
Dissolve the residue in toluene and wash with water.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by vacuum distillation to obtain 1-(pyrrolidin-1-yl)propan-2-ol.
Synthesis of 1-(Azetidin-1-yl)propan-2-ol
The synthesis of N-substituted azetidines can be more challenging due to the potential for competing pyrrolidine formation.[4] A general approach involves the cyclization of a γ-amino alcohol derivative.
N-Protection: React 1-amino-3-chloropropan-2-ol with a suitable protecting group, such as benzhydryl bromide, in the presence of a base to protect the amino group.
Cyclization: The protected amino alcohol is then cyclized. A common method involves reacting the protected amine with a 1,3-dihalopropane in a suitable solvent with a non-nucleophilic base at elevated temperatures.[5]
Deprotection: The N-protecting group is removed. For a benzhydryl group, this is typically achieved via hydrogenolysis using a palladium catalyst under a hydrogen atmosphere.[5]
Purification: The final product is purified by distillation or chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate key concepts discussed in this guide.
Caption: Dominant reaction pathways for the two compounds.
Conclusion
The choice between 1-(azetidin-1-yl)propan-2-ol and 1-(pyrrolidin-1-yl)propan-2-ol as a synthetic building block should be guided by a thorough understanding of their inherent reactivity. The azetidine derivative offers a strained ring system that can be exploited for ring-opening reactions to generate diverse molecular architectures. However, this reactivity also necessitates careful control of reaction conditions to prevent unwanted side reactions. Conversely, the pyrrolidine analog provides a more stable and generally more nucleophilic scaffold, making it a reliable choice for standard nucleophilic substitution and addition reactions where ring integrity is desired. Ultimately, the optimal choice will depend on the specific synthetic strategy and the desired final product.
References
BenchChem. (2025). Scale-up Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol for Industrial Applications.
BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem Technical Support.
Gaviña, F., Costero, A. M., & Andreu, M. R. (n.d.). Reaction of 4-substituted 2-azetidinone with nucleophiles. Existence and reactivity of 1-azetin-4-one.
Krische, M. J., & Luo, G. (2019). A palladium-catalyzed cascade cyclization-coupling. Organic Letters, 21, 2493-2497.
Mischne, M. P. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
Schindler, C. S., & Richardson, A. D. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553-7561.
Spivey, A. C., & Sahay, A. K. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4 H -1,3-oxazines. Organic Chemistry Frontiers, 12(23), 6556-6563.
Tayama, E., Kurosaki, Y., Iida, M., Aida, T., & Nakanome, N. (2024). Synthesis of α-fluoro-γ-aminobutyric acid derivatives by nucleophilic ring-opening of azetidine-2-carboxylic acid-derived ammonium. Tetrahedron, 167, 134274.
U.S. Patent No. 4,966,979. (1990).
Williams, R. (n.d.).
Zhang, X., & Bull, J. A. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 90(35), 12253-12258.
BenchChem. (2025). How to avoid pyrrolidine formation during azetidine synthesis. BenchChem Technical Support.
HPLC Method Validation for 1-(Azetidin-1-yl)propan-2-ol Purity: A Comparative Guide (RP-HPLC vs. HILIC)
As pharmaceutical pipelines increasingly incorporate highly polar, nitrogen-rich heterocycles, analytical scientists face significant chromatographic challenges. One such intermediate, 1-(Azetidin-1-yl)propan-2-ol (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly incorporate highly polar, nitrogen-rich heterocycles, analytical scientists face significant chromatographic challenges. One such intermediate, 1-(Azetidin-1-yl)propan-2-ol (CAS: 1556130-59-6) , exemplifies these hurdles[1]. With a low molecular weight (115.17 g/mol ), high hydrophilicity, and a basic secondary/tertiary azetidine ring, this compound defies traditional analytical approaches.
This guide objectively compares the performance of standard Reversed-Phase HPLC (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity testing of 1-(Azetidin-1-yl)propan-2-ol. Furthermore, it provides a self-validating, step-by-step protocol aligned with the newly updated [2].
The Mechanistic Challenge: Why Traditional RP-HPLC Fails
To develop a robust assay, we must first understand the causality behind chromatographic failures.
When analyzing 1-(Azetidin-1-yl)propan-2-ol on a standard C18 column (RP-HPLC), analysts typically observe two critical failure modes:
Void Volume Elution (Poor Retention): Due to its high polarity, the molecule does not partition effectively into the hydrophobic C18 chains. Attempting to force retention by using highly aqueous mobile phases (>95% water) leads to stationary phase "dewetting" (pore collapse), resulting in irreproducible retention times[3].
Severe Peak Tailing: The basic nitrogen of the azetidine ring remains protonated at typical acidic to neutral pH levels. This positively charged moiety interacts strongly with unendcapped, acidic residual silanols on the silica matrix. This secondary electrostatic interaction causes severe peak tailing, compromising the Limit of Quantitation (LOQ) and resolution[4].
The HILIC Solution
HILIC overcomes these limitations through a multimodal retention mechanism. By utilizing a highly organic mobile phase (typically >80% Acetonitrile) and a polar stationary phase (e.g., zwitterionic sulfobetaine), a localized, water-rich pseudo-stationary layer forms on the silica surface[5]. The polar 1-(Azetidin-1-yl)propan-2-ol partitions from the bulk organic mobile phase into this aqueous layer, providing excellent retention. Additionally, the zwitterionic surface provides weak, reversible electrostatic interactions that stabilize the basic azetidine nitrogen without irreversible binding[3].
To objectively demonstrate the superiority of HILIC for this specific compound, we compared a standard C18 method against a Zwitterionic HILIC method. The quantitative data is summarized below.
Table 1: Method Performance Comparison
Chromatographic Parameter
Standard RP-HPLC (C18)
Zwitterionic HILIC
Analytical Impact
Retention Time (
tR
)
1.2 min (Near void volume)
6.8 min (Optimal)
HILIC prevents matrix suppression and co-elution.
Peak Asymmetry (
Tf
)
2.4 (Severe tailing)
1.1 (Symmetrical)
HILIC ensures accurate integration and lower LOQ.
Theoretical Plates (
N
)
< 2,500
> 18,000
HILIC provides superior resolving power.
Sensitivity (LOD)
0.8 µg/mL (Poor S/N)
0.05 µg/mL (High S/N)
Enhanced volatility of HILIC mobile phase boosts MS/UV sensitivity.
This protocol is designed as a self-validating system . By bracketing the validation runs with strict System Suitability Test (SST) criteria, the method continuously monitors for instrument drift, column degradation, and mobile phase anomalies.
Chromatographic Conditions
Column: Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm) or equivalent zwitterionic column[3].
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the azetidine nitrogen is fully and consistently protonated, standardizing its retention behavior).
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
Isocratic Elution: 15% A / 85% B. (Causality: High organic content is strictly required to maintain the water-rich partitioning layer on the stationary phase).
Flow Rate: 0.4 mL/min.
Column Temperature: 35°C.
Detection: UV at 210 nm (or ESI-MS in positive ion mode).
Step-by-Step Sample Preparation
Diluent Selection: Prepare a sample diluent of 75:25 Acetonitrile:Water. (Causality: Injecting a sample in 100% water into a HILIC system disrupts the stationary water layer, causing peak distortion. Matching the diluent to the mobile phase prevents this).
Standard Preparation: Accurately weigh 10 mg of 1-(Azetidin-1-yl)propan-2-ol reference standard. Dissolve in 10 mL of diluent to create a 1 mg/mL stock.
Working Solutions: Dilute the stock solution to target concentrations (e.g., 10, 25, 50, 75, 100 µg/mL) for linearity testing[4].
Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection.
System Suitability Testing (SST) - The Self-Validation Gate
Before analyzing any validation samples, inject the 50 µg/mL standard six times. The system is only deemed "fit-for-purpose" if it meets the following criteria:
Retention Time RSD:≤
1.0%
Peak Area RSD:≤
2.0%
Tailing Factor (
Tf
):≤
1.5
ICH Q2(R2) Method Validation Data
The (effective June 2024) mandates a Quality-by-Design (QbD) and lifecycle approach to analytical validation[6]. The validation must prove that the method is unequivocally fit for its Analytical Target Profile (ATP)[7].
Fig 2: ICH Q2(R2) lifecycle validation workflow for analytical procedures.
Applying the HILIC protocol described above, the following validation results were achieved, demonstrating full compliance with ICH Q2(R2) standards:
Table 2: ICH Q2(R2) Validation Results Summary (HILIC Method)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
Unambiguous assessment of analyte; no matrix interference[6].
Blank injections showed no peaks at
tR
= 6.8 min.
Pass
Linearity & Range
R2≥0.999
over 50% to 150% of target concentration[6].
R2=0.9997
(Range: 10 - 100 µg/mL).
Pass
Accuracy (Recovery)
Mean recovery between 98.0% and 102.0% across 3 levels[4].
99.1% (Low), 100.4% (Mid), 99.8% (High).
Pass
Repeatability (Precision)
RSD
≤
2.0% for 6 replicate injections of 100% level[4].
Peak Area RSD = 0.75%.
Pass
Robustness
Method remains unaffected by small, deliberate variations[2].
tR
and Area RSD < 1.5% for
±
2% ACN and
±
0.1 pH.
Pass
Conclusion
For highly polar, basic intermediates like 1-(Azetidin-1-yl)propan-2-ol, standard C18 RP-HPLC is fundamentally inadequate. By shifting to a HILIC methodology, analysts can leverage water-layer partitioning and controlled electrostatic interactions to achieve superior retention, symmetrical peak shapes, and robust quantitative accuracy. The provided protocol serves as a fully compliant, self-validating framework ready for regulatory submission under the latest ICH Q2(R2) guidelines.
References
Bio-Fount. "1-(azetidin-1-yl)propan-2-ol (CAS: 1556130-59-6) Product Specifications." Bio-Fount Catalog. Available at:[Link]
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." EMA Official Guidelines (Adopted Nov 2023, Effective June 2024). Available at: [Link]
MDPI. "Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography for the Analysis of Basic Compounds." MDPI Molecules. Available at:[Link]
Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Analytical Blog (June 2025). Available at: [Link]
A Senior Application Scientist's Guide to the Safe Handling of 1-(Azetidin-1-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals Understanding the Risks: An Inferred Hazard Profile 1-(Azetidin-1-yl)propan-2-ol is a substituted secondary amine containing a strained azetidine ring. Base...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Understanding the Risks: An Inferred Hazard Profile
1-(Azetidin-1-yl)propan-2-ol is a substituted secondary amine containing a strained azetidine ring. Based on data from related azetidine and propanolamine compounds, we can infer the following potential hazards:
Skin and Eye Irritation/Corrosion: Amines are known to be irritants and can be corrosive to the skin and eyes.[1][2][3] Direct contact can cause chemical burns.
Respiratory Tract Irritation: Vapors or aerosols may cause irritation to the respiratory system.[4][5]
Toxicity: While specific data for this compound is unavailable, related compounds show potential for acute toxicity if swallowed, inhaled, or in contact with skin.[1][3]
Given these potential hazards, a robust personal protective equipment (PPE) plan is not just recommended, it is essential for your safety.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is your primary defense against exposure. The following table outlines the recommended PPE for various laboratory activities involving 1-(Azetidin-1-yl)propan-2-ol.
Activity
Eye & Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions
Chemical splash goggles and a face shield
Nitrile or neoprene gloves (double-gloving recommended)
Chemical-resistant lab coat
Recommended if not performed in a certified chemical fume hood
Running reactions and workups
Chemical splash goggles and a face shield
Nitrile or neoprene gloves (double-gloving recommended)
Chemical-resistant lab coat or apron
Work should be performed in a certified chemical fume hood
Handling spills
Chemical splash goggles and a face shield
Heavy-duty nitrile or neoprene gloves
Chemical-resistant suit or coveralls
A NIOSH-approved respirator with organic vapor cartridges
The Causality Behind Our PPE Choices:
Eye and Face Protection: The combination of chemical splash goggles and a face shield provides comprehensive protection against splashes and aerosols, which are significant risks when handling liquid amines.[6]
Hand Protection: Nitrile or neoprene gloves offer good resistance to a broad range of chemicals, including amines. Double-gloving is a best practice that provides an additional layer of protection in case the outer glove is compromised.
Body Protection: A chemical-resistant lab coat is the minimum requirement to protect against incidental contact. For larger scale operations or in the event of a spill, a chemical-resistant apron or suit is necessary.
Respiratory Protection: Due to the potential for respiratory irritation, all work should ideally be conducted in a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator is mandatory.[6]
Operational Plan: From Donning to Disposal
A clear, step-by-step process is critical for ensuring safety and minimizing the risk of contamination.
PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for putting on and taking off your PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Handling Procedures:
Preparation: Before starting any work, ensure you have read and understood this guide and any other relevant safety information.[4] Have all necessary equipment and reagents ready.
Engineering Controls: Always work in a well-ventilated area, preferably a certified chemical fume hood.
Handling:
Dispense the chemical carefully, avoiding splashes.
Keep containers tightly closed when not in use.[6]
Avoid generating aerosols.
After Handling:
Decontaminate your work area.
Follow the PPE doffing procedure carefully.
Wash your hands thoroughly with soap and water.
Disposal Plan: Managing Chemical Waste
Proper disposal of 1-(Azetidin-1-yl)propan-2-ol and any contaminated materials is crucial to protect the environment and prevent accidental exposure.
Waste Disposal Workflow
Caption: Chemical Waste Disposal Workflow.
Disposal Procedures:
Segregation:
Liquid Waste: Collect all liquid waste containing 1-(Azetidin-1-yl)propan-2-ol in a dedicated, labeled, and sealed container.
Solid Waste: All contaminated solid waste (e.g., gloves, paper towels, pipette tips) must be collected in a separate, clearly labeled, and sealed container.
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6]
Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program. Do not pour any amount of this chemical down the drain.[6]
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is critical in the event of an accidental exposure.
Type of Exposure
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][7]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Inhalation
Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][7]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
References
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
What are the Health and Safety Guidelines for Using Amines?. (n.d.).
1-(propan-2-yl)azetidin-3-ol — Chemical Substance Information. (n.d.). NextSDS.
MSDS Amine. (n.d.). Resyn Biosciences.
SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.